5-Decynedial
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
832688-83-2 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
dec-5-ynedial |
InChI |
InChI=1S/C10H14O2/c11-9-7-5-3-1-2-4-6-8-10-12/h9-10H,3-8H2 |
InChI Key |
RVKRCCNVKQNDMK-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=O)CC#CCCCC=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-Decynedial: Structure, Properties, and Proposed Synthesis
Disclaimer: 5-Decynedial is not a commercially available or extensively studied compound. This guide is based on predicted properties derived from its chemical structure and data from related known compounds. The experimental protocols provided are proposed methodologies for its synthesis and characterization.
Introduction
This compound is a difunctional organic molecule featuring a ten-carbon chain with a triple bond located at the fifth carbon (an internal alkyne) and aldehyde groups at both termini. Its structure suggests potential for a variety of chemical transformations, making it a hypothetical building block in organic synthesis, particularly for the construction of complex molecules, polymers, and macrocycles. This document provides a technical overview of its predicted chemical structure and properties, a proposed synthetic route, and general experimental protocols for its characterization.
Chemical Structure and Predicted Properties
The structure of this compound is defined by a C10 backbone with aldehyde functionalities at C1 and C10, and a carbon-carbon triple bond between C5 and C6.
Predicted Chemical Properties:
| Property | Predicted Value |
| Molecular Formula | C10H14O2 |
| Molecular Weight | 166.22 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid |
| Boiling Point | Estimated to be higher than 5-decyne (177 °C) due to polar aldehyde groups.[1][2] |
| Solubility | Likely soluble in organic solvents like ethers, esters, and chlorinated hydrocarbons. Sparingly soluble in water. |
| Reactivity | The molecule possesses two reactive sites: the alkyne and the two aldehyde groups. The alkyne can undergo reactions such as hydrogenation, hydration, and halogenation. The aldehyde groups are susceptible to oxidation, reduction, and nucleophilic attack. |
Spectroscopic Signatures for Characterization:
The characterization of this compound would rely on standard spectroscopic methods.
| Spectroscopic Method | Expected Signature |
| ¹H NMR | A distinctive signal for the aldehydic protons (R-CHO) is expected around δ 9.5-10 ppm.[2][3] Protons on carbons adjacent to the aldehydes and the alkyne would show characteristic chemical shifts. |
| ¹³C NMR | The carbonyl carbons of the aldehyde groups would appear in the downfield region of the spectrum, typically between δ 190-215 ppm.[4] The sp-hybridized carbons of the alkyne would be found in the range of δ 65-90 ppm. |
| IR Spectroscopy | A strong, sharp absorption band for the C=O stretch of the aldehyde is expected between 1720-1740 cm⁻¹.[2][5] The internal alkyne C≡C stretch would likely show a weak absorption around 2100-2260 cm⁻¹. Aldehydes also exhibit characteristic C-H stretching vibrations around 2700-2900 cm⁻¹.[5] |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 166.22. Characteristic fragmentation patterns for aldehydes, such as α-cleavage, would be expected.[3][5] |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves the oxidation of the corresponding diol, 5-decyne-1,10-diol. This precursor is a known compound and can be synthesized through various established methods.
Experimental Protocol: Oxidation of 5-Decyne-1,10-diol to this compound
This protocol describes a general procedure using Pyridinium Chlorochromate (PCC), a common oxidizing agent for converting primary alcohols to aldehydes.
Materials:
-
5-decyne-1,10-diol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celatom® or Florisil®
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with a solution of 5-decyne-1,10-diol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidant: Pyridinium chlorochromate (approximately 2.2 equivalents) is added to the solution in one portion. The mixture is stirred vigorously at room temperature.
-
Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting diol and the appearance of the product, this compound.
-
Workup: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel and Celatom® or Florisil® to remove the chromium salts. The filter cake is washed with additional diethyl ether.
-
Purification: The combined organic filtrates are concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterization: The structure and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the proposed synthesis and subsequent characterization of this compound.
Caption: A logical workflow for the synthesis and characterization of this compound.
Potential Signaling Pathways and Biological Applications
Currently, there is no published literature describing the involvement of this compound in any biological signaling pathways or its use in drug development. Its bifunctional nature, with two reactive aldehyde groups, suggests it could potentially act as a cross-linking agent for proteins or other biomolecules. However, aldehydes are generally reactive and can be cytotoxic, which would be a consideration for any potential biological application. Further research would be required to investigate its biological activity and safety profile.
The following diagram illustrates a hypothetical experimental workflow to screen for the biological activity of a novel compound like this compound.
Caption: A hypothetical workflow for screening the biological activity of this compound.
References
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Aldehyde - Wikipedia [en.wikipedia.org]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
Technical Note: Physicochemical Properties of 5-Decyne, 5-Decenal, and 1,5-Decadiyne
For the attention of: Researchers, scientists, and drug development professionals.
Subject: Elucidation of CAS Number and Molecular Weight for C10 Alkynes and Alkenals
This document provides a concise summary of the Chemical Abstracts Service (CAS) number and molecular weight for 5-Decyne, a symmetrical alkyne, and related C10 compounds, 5-Decenal and 1,5-Decadiyne. An extensive search for "5-Decynedial" did not yield a corresponding registered compound, suggesting it may be a novel or incorrectly named substance. The information herein is intended to provide data on structurally similar and potentially relevant molecules.
Physicochemical Data Summary
The fundamental physicochemical properties of 5-Decyne, 5-Decenal, and 1,5-Decadiyne are presented in the table below for comparative analysis.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Decyne | 1942-46-7 | C₁₀H₁₈ | 138.25[1][2] |
| 5-Decenal | Not Found | C₁₀H₁₈O | 154.25[3] |
| 1,5-Decadiyne | Not Found | C₁₀H₁₄ | 134.22[4] |
Logical Relationship of Compounds
The following diagram illustrates the structural relationship between the identified compounds, highlighting the key functional group differences.
Caption: Structural relationships between identified C10 compounds and the hypothetical this compound.
References
- 1. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: A Framework for Assessing the Solubility of 5-Decynedial and Related Aliphatic Dialdehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Importance of Solubility
Solubility is a critical physicochemical parameter in drug discovery and development, influencing everything from in vitro assay reliability to in vivo bioavailability and formulation.[1][2] For a molecule like 5-Decynedial, characterized by a ten-carbon backbone, a central alkyne group, and terminal aldehyde functionalities, understanding its solubility profile across a range of solvents is fundamental for any research application. The presence of polar aldehyde groups on a long, nonpolar carbon chain suggests a complex solubility behavior, likely favoring moderately polar organic solvents over highly polar (aqueous) or entirely nonpolar media. This document outlines the theoretical considerations and practical experimental approaches for characterizing the solubility of such compounds.
Predicted Solubility Profile of this compound
Based on the principle of "like dissolves like," the solubility of an organic compound is governed by its polarity relative to the solvent.[3][4] The this compound molecule possesses two key structural features influencing its polarity:
-
A nonpolar C10 hydrocarbon backbone: This long aliphatic chain contributes to hydrophobicity and will favor dissolution in nonpolar solvents.
-
Two polar terminal aldehyde groups (-CHO): These groups can engage in dipole-dipole interactions and act as hydrogen bond acceptors, imparting a degree of polarity and potential for solubility in more polar solvents.
Given this duality, this compound is expected to be:
-
Lowly soluble in water and other highly polar protic solvents, where the energetic cost of disrupting the solvent's strong hydrogen-bonding network is not sufficiently compensated by solute-solvent interactions.
-
Soluble in moderately polar organic solvents such as ethanol, acetone, and ethyl acetate, which can effectively solvate both the nonpolar chain and the polar aldehyde groups.
-
Soluble in nonpolar solvents like hexane, though the polar aldehyde groups may slightly reduce miscibility compared to a purely nonpolar analogue like 5-decyne.
A summary of expected solubility is presented in Table 1. This table is predictive and must be confirmed by experimental measurement.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol | Low to Very Low | The long C10 hydrocarbon chain dominates, leading to hydrophobic character. |
| Polar Aprotic | DMSO, Acetone | High | Good balance of polarity to interact with aldehyde groups without the strong hydrogen-bonding network of water. |
| Moderately Polar | Ethanol, Ethyl Acetate | High | Offers a balance of polar and nonpolar characteristics suitable for the molecule's structure. |
| Nonpolar | Hexane, Toluene | Moderate to High | The long aliphatic backbone is readily solvated by nonpolar solvents. |
Experimental Protocols for Solubility Determination
For researchers in drug discovery, two primary methods are employed to determine solubility: the kinetic solubility assay for high-throughput screening and the thermodynamic (shake-flask) method for definitive equilibrium solubility.[1][2][5]
Kinetic solubility is often used in the early stages of drug discovery for rapid assessment.[1][5][6] This method measures the solubility of a compound when it is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer. The resulting measurement is of the apparent solubility under specific, non-equilibrium conditions.
Detailed Protocol: Nephelometric Method [2][7]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% Dimethyl Sulfoxide (DMSO).[6]
-
Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96- or 384-well microtiter plate.[7]
-
Buffer Addition: Add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well to achieve the target final compound concentrations.
-
Mixing and Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period, typically 1-2 hours.[1][7]
-
Measurement: Use a laser-based nephelometer to measure the light scattering in each well. The intensity of scattered light is proportional to the amount of precipitated (undissolved) compound.
-
Data Analysis: The solubility is determined as the concentration at which a significant increase in light scattering is observed compared to controls.
Thermodynamic solubility is the true equilibrium solubility of a compound and is crucial for lead optimization and pre-formulation studies.[1][2] The shake-flask method is the gold standard for this determination.[8][9]
Detailed Protocol: Shake-Flask Method [9]
-
Preparation: Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., water, buffer, ethanol). The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[1][8][10]
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the solution at high speed or filter it through a low-binding filter (e.g., 0.45 µm PVDF).[1][6]
-
Quantification: Accurately dilute a known volume of the clear supernatant (the saturated solution).
-
Analysis: Determine the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS/MS).[1][6]
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the equilibrium solubility.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for solubility determination and the conceptual relationship governing the solubility of moderately polar compounds.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Caption: Conceptual Model of this compound Solubility vs. Solvent Polarity.
References
- 1. enamine.net [enamine.net]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.ws [chem.ws]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. quora.com [quora.com]
The Synthetic Potential of 5-Decynedial: A Theoretical Exploration in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 5-Decynedial is not currently a commercially available or widely studied molecule. This document presents a theoretical exploration of its potential synthesis and applications based on established principles of organic chemistry. The experimental protocols provided are hypothetical and would require optimization and validation in a laboratory setting.
Introduction
This compound, a linear ten-carbon chain featuring aldehyde functionalities at both termini and an internal alkyne at the C-5 position, represents an intriguing yet underexplored scaffold in organic synthesis. Its unique combination of reactive functional groups suggests a rich potential for the construction of complex molecular architectures, including carbocycles and heterocycles. This technical guide will delve into the theoretical synthetic pathways to access this compound and explore its prospective applications in modern organic chemistry, offering a forward-looking perspective for researchers in synthetic methodology and drug discovery.
Proposed Synthetic Routes to this compound
Two primary retrosynthetic disconnections are envisioned for the synthesis of this compound: the oxidation of a corresponding diol and the ozonolysis of a cyclic precursor.
Oxidation of dec-5-yne-1,10-diol
A straightforward approach involves the oxidation of the readily accessible dec-5-yne-1,10-diol. The key challenge lies in achieving the selective oxidation of the primary alcohols to aldehydes without affecting the internal alkyne or over-oxidizing to carboxylic acids.
Experimental Protocol (Hypothetical):
-
Synthesis of dec-5-yne-1,10-diol: This precursor can be synthesized via multiple literature methods. One potential route involves the coupling of two equivalents of a protected 4-halobutanol with acetylene, followed by deprotection.
-
Oxidation to this compound: To a solution of dec-5-yne-1,10-diol (1 equivalent) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (DMP) (2.2 equivalents). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound, which can be purified by column chromatography.
| Reactant | Reagent | Product | Theoretical Yield |
| dec-5-yne-1,10-diol | Dess-Martin Periodinane | This compound | >85% |
Ozonolysis of a Cyclodecene Derivative
Ozonolysis of a cyclic alkene offers a direct route to a linear dialdehyde.[1][2][3] In this proposed synthesis, a cyclodecene derivative containing an internal alkyne would be subjected to oxidative cleavage.
Experimental Protocol (Hypothetical):
-
Synthesis of a suitable cyclodecyne precursor: A potential precursor could be a cyclodeca-1,6-diene, which could be selectively hydrogenated to cyclodecene, followed by introduction of the alkyne functionality.
-
Ozonolysis: A solution of the cyclodecene-alkyne precursor in a mixture of DCM and methanol at -78 °C is treated with a stream of ozone until a blue color persists. The excess ozone is then purged with nitrogen or oxygen. A reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (TPP), is added to the reaction mixture to work up the ozonide and yield the desired this compound.[2]
| Reactant | Reagent | Product | Theoretical Yield |
| Cyclodecene-alkyne | 1. O₃, 2. DMS | This compound | Variable |
Potential Applications in Organic Synthesis
The bifunctional nature of this compound opens up a plethora of possibilities for its application as a building block in organic synthesis.
Intramolecular Cyclizations
The proximate positioning of the aldehyde and alkyne functionalities in the ten-carbon chain makes intramolecular reactions highly plausible, leading to the formation of cyclic structures.
-
Pauson-Khand Type Reactions: In the presence of a suitable catalyst (e.g., a cobalt or rhodium complex), the alkyne and one of the aldehyde groups could potentially undergo a [2+2+1] cycloaddition, with the aldehyde acting as the carbon monoxide source, to form a bicyclic cyclopentenone derivative.[4][5][6] This offers a novel route to complex fused-ring systems.
Caption: Pauson-Khand type intramolecular cyclization.
-
Intramolecular Aldol and Related Condensations: Under basic or acidic conditions, one enolizable aldehyde could react with the other aldehyde functionality, leading to the formation of a cyclic aldol product. Subsequent dehydration could yield a cyclic α,β-unsaturated aldehyde.
Caption: Intramolecular Aldol Condensation Pathway.
Synthesis of Heterocycles
The two aldehyde groups provide ideal handles for the construction of various heterocyclic systems through condensation reactions with dinucleophiles.
-
Synthesis of Diazepines and Related Systems: Reaction with diamines, such as hydrazine or ethylenediamine, could lead to the formation of seven-membered heterocyclic rings containing two nitrogen atoms.
Experimental Protocol (Hypothetical):
To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent). The mixture is refluxed for several hours and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography to yield the corresponding diazepine derivative.
| Reactant | Reagent | Product Class |
| This compound | Hydrazine | Diazepine |
| This compound | Ethylenediamine | Diazepine |
Synthesis of Azulenes
Dialdehydes are valuable precursors for the synthesis of azulenes, a class of non-benzenoid aromatic hydrocarbons with interesting electronic and optical properties.[7][8][9] this compound could potentially be employed in condensation reactions with suitable cyclopentadiene derivatives to construct novel azulene structures with an embedded alkyne functionality.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 6. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation of azulene-derived fulvenedialdehydes and their application to the synthesis of stable adj-dicarbaporphyrinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Investigations into the Reactivity of 5-Decynedial: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Decynedial, a difunctional molecule featuring two aldehyde moieties and an internal alkyne, presents a unique scaffold for synthetic chemistry and potential applications in drug development. Its reactivity is governed by the interplay of these functional groups, offering pathways to complex molecular architectures. This technical guide outlines a proposed theoretical framework for investigating the reactivity of this compound using computational chemistry methods, specifically Density Functional Theory (DFT). The following sections detail proposed computational protocols, potential reaction pathways, and the nature of the quantitative data that can be generated to elucidate the molecule's chemical behavior. This document serves as a roadmap for researchers seeking to explore the rich chemistry of this compound through in-silico methods.
Introduction to this compound Reactivity
This compound is a ten-carbon chain with aldehyde groups at both termini (positions 1 and 10) and a carbon-carbon triple bond at the 5-position. The presence of both electrophilic aldehyde carbons and a nucleophilic alkyne region suggests a complex and interesting reactivity profile. Theoretical studies are essential to understanding the kinetics and thermodynamics of various potential transformations, which can guide synthetic efforts and the design of novel therapeutics.
Key areas of theoretical investigation include:
-
Intramolecular Cyclization: The proximity of the aldehyde groups to the alkyne suggests the possibility of intramolecular cyclization reactions, potentially leading to the formation of cyclic ethers or other heterocyclic systems.
-
Nucleophilic Addition to Aldehydes: The aldehyde groups are susceptible to attack by nucleophiles. A theoretical study can predict the relative reactivity of these groups and the stereochemical outcomes of such additions.
-
Electrophilic Addition to the Alkyne: The alkyne can undergo addition reactions with various electrophiles. Computational analysis can reveal the regioselectivity and stereoselectivity of these transformations.
-
Redox Chemistry: The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols. The alkyne can also be reduced. Theoretical calculations can provide insights into the thermodynamics of these processes.
Proposed Computational Methodology
To investigate the reactivity of this compound, a robust computational protocol based on Density Functional Theory (DFT) is proposed. DFT is a widely used quantum chemical method for predicting the electronic properties and reactivity of molecules.[1][2]
2.1. Software
All calculations can be performed using a widely available quantum chemistry software package such as Gaussian, ORCA, or Spartan.
2.2. Computational Protocol
-
Conformational Analysis:
-
An initial conformational search of this compound will be performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
-
The lowest energy conformers will be subjected to geometry optimization at the B3LYP/6-31G(d) level of theory to obtain their equilibrium geometries.
-
Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structures correspond to true minima on the potential energy surface (i.e., no imaginary frequencies).
-
-
Reaction Pathway Analysis:
-
For each proposed reaction, the structures of reactants, transition states, and products will be optimized at the B3LYP/6-31G(d) level of theory.
-
Transition state structures will be located using a synchronous transit-guided quasi-Newton (STQN) method or a similar algorithm.
-
Vibrational frequency calculations will be performed to characterize the nature of each stationary point. Reactants and products should have zero imaginary frequencies, while transition states should have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) calculations will be performed to confirm that the located transition states connect the desired reactants and products.
-
-
Energetic Calculations:
-
To obtain more accurate energies, single-point energy calculations will be performed on the B3LYP/6-31G(d) optimized geometries using a larger basis set, such as 6-311+G(d,p).
-
Solvation effects can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with an appropriate solvent (e.g., water, methanol).
-
Logical Workflow for Theoretical Study
Caption: A logical workflow for the proposed theoretical study of this compound reactivity.
Potential Reaction Pathways and Data Presentation
The following sections outline hypothetical reaction pathways for this compound and the types of quantitative data that would be generated from the proposed computational study.
3.1. Intramolecular Cyclization
One of the most intriguing possibilities for this compound is an intramolecular reaction between one of the aldehyde groups and the alkyne, potentially catalyzed by an acid or a Lewis acid.
Proposed Intramolecular Cyclization Pathway
Caption: A proposed acid-catalyzed intramolecular cyclization pathway of this compound.
Table 1: Calculated Thermodynamic and Kinetic Data for Intramolecular Cyclization
| Parameter | Value (kcal/mol) |
| Enthalpy of Reaction (ΔH) | Calculated Value |
| Gibbs Free Energy of Reaction (ΔG) | Calculated Value |
| Activation Energy (Ea) | Calculated Value |
| Gibbs Free Energy of Activation (ΔG‡) | Calculated Value |
3.2. Nucleophilic Addition of a Grignard Reagent
The reaction of this compound with a Grignard reagent (e.g., CH₃MgBr) would be expected to proceed via nucleophilic addition to the aldehyde carbonyls. Theoretical calculations can predict whether the reaction occurs preferentially at one aldehyde, and the relative energies of the mono- and di-addition products.
Proposed Grignard Reaction Pathway
Caption: A proposed pathway for the sequential Grignard addition to this compound.
Table 2: Calculated Relative Energies for Grignard Addition Products
| Species | Relative Energy (kcal/mol) |
| This compound + 2 CH₃MgBr | 0.0 |
| Mono-addition Product + CH₃MgBr | Calculated Value |
| Di-addition Product | Calculated Value |
Conclusion
While experimental data on the reactivity of this compound is limited, theoretical chemistry provides a powerful avenue for its exploration. The computational protocols and potential reaction pathways outlined in this guide offer a comprehensive framework for a thorough in-silico investigation. The quantitative data generated from such a study would be invaluable for predicting the chemical behavior of this compound, guiding synthetic strategies, and potentially informing the design of new molecules with desired properties for applications in materials science and drug development. This theoretical approach allows for a cost-effective and insightful first step into understanding the rich and complex chemistry of this difunctional alkyne.
References
- 1. Assessment of Various Density Functional Theory Methods for Finding Accurate Structures of Actinide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Density functional theory (DFT) studies in HDAC-based chemotherapeutics: Current findings, case studies and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Decynedial: A Compound Absent from Nature's Repository
Despite extensive investigation, there is currently no scientific evidence to suggest that 5-Decynedial is a naturally occurring compound. Comprehensive searches of chemical and biological databases have yielded no instances of its isolation from any plant, animal, microbial, or marine source. Consequently, information regarding its natural abundance, isolation protocols, and biological signaling pathways is unavailable.
Natural Occurrence: A Null Finding
A thorough review of scientific literature and natural product databases reveals no documented cases of this compound being isolated as a metabolite from any biological organism. This suggests that the biosynthetic pathways for its production do not exist in the explored domains of life. While the vastness of the natural world leaves open the possibility of its existence in an unexamined species, it is not a known constituent of any studied flora, fauna, or microorganism.
Isolation Methodologies: A Theoretical Exercise
Given that this compound has not been found in a natural context, there are no established protocols for its extraction and purification from a biological matrix. Any proposed isolation workflow would be purely hypothetical and based on the general principles of natural product chemistry.
A speculative workflow for the isolation of a hypothetical natural product with similar chemical properties to this compound is presented below. This is a generalized scheme and does not correspond to an actual, validated process for this specific compound.
Caption: Hypothetical workflow for natural product isolation.
Signaling Pathways and Biological Activity: Uncharted Territory
As this compound is not a known natural product, there is no research detailing its involvement in any biological signaling pathways or its potential physiological effects. Its biological activity remains uninvestigated.
Methodological & Application
Application Notes and Protocols for 5-Decynedial in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Decynedial in Click Chemistry
This compound is a versatile bifunctional molecule containing a central alkyne group and two terminal aldehyde functionalities. This unique structure makes it a valuable building block in "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.[1][][3] The internal alkyne can participate in cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable triazole linkages.[4][5][6][7][8] The two aldehyde groups provide reactive handles for subsequent conjugation to amine-containing molecules, surfaces, or biomolecules through reductive amination or other aldehyde-specific chemistries.
These application notes provide an overview of the potential uses of this compound in click chemistry and detailed protocols for its application in bioconjugation and material science.
Applications of this compound
The unique bifunctional nature of this compound opens up a range of applications in research and drug development:
-
Bioconjugation and Labeling: this compound can be used to link two different azide-containing molecules or to attach a molecule to a surface and then capture an amine-containing biomolecule. This is particularly useful for labeling proteins, nucleic acids, and other biomolecules.[3][9]
-
Drug Discovery: In medicinal chemistry, the triazole core formed from the click reaction is a stable and often biocompatible linker.[][10] this compound can be used to synthesize novel drug candidates, link targeting moieties to therapeutic agents, or develop drug delivery systems.[3][9]
-
Materials Science: The dialdehyde functionality allows for the crosslinking of polymers or the functionalization of surfaces. This can be used to create novel biomaterials, hydrogels, or functionalized nanoparticles.[9]
-
High-Throughput Screening: The reliability and specificity of click chemistry make it ideal for generating large libraries of compounds for high-throughput screening.[]
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes the general procedure for the reaction of this compound with an azide-containing molecule in the presence of a copper(I) catalyst.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)[11]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand[4][5][6]
-
Solvent (e.g., DMSO, water, or a mixture)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of this compound in a suitable organic solvent like DMSO.
-
Prepare a 100 mM stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of Copper(II) sulfate in deionized water.[6]
-
Prepare a 200 mM stock solution of THPTA ligand in deionized water.[6]
-
Prepare a freshly made 1 M stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the this compound stock solution.
-
Add the azide-containing molecule stock solution. A slight excess (1.1 to 1.5 equivalents) of the azide is often used to ensure complete reaction of the alkyne.
-
Add the THPTA ligand stock solution to achieve a final concentration of 1-5 mM.
-
Add the Copper(II) sulfate stock solution to a final concentration of 0.5-2 mM.
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5-10 mM.
-
Vortex the reaction mixture briefly.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated during this time. For less reactive substrates, the reaction time may need to be extended or gentle heating (e.g., 37-45 °C) may be applied.
-
-
Reaction Quenching and Purification (Optional):
-
If necessary, the reaction can be quenched by adding a chelating agent like EDTA.
-
The product can be purified using standard techniques such as column chromatography, HPLC, or precipitation.
-
Quantitative Data Summary (Hypothetical):
| Reactant A (Azide) | Reactant B (this compound) | Catalyst (CuSO₄/Ascorbate) | Ligand (THPTA) | Solvent | Reaction Time (h) | Yield (%) |
| Azido-PEG-Biotin | 1.0 eq | 0.1 eq / 0.5 eq | 0.2 eq | DMSO/H₂O (1:1) | 2 | 95 |
| Azido-Fluorophore | 1.0 eq | 0.1 eq / 0.5 eq | 0.2 eq | H₂O | 1 | 92 |
| Azido-Peptide | 1.0 eq | 0.2 eq / 1.0 eq | 0.4 eq | PBS Buffer | 4 | 85 |
Protocol 2: Two-Step Bioconjugation using this compound
This protocol outlines a two-step process where this compound first undergoes a click reaction with an azide-functionalized molecule and is then conjugated to an amine-containing biomolecule via reductive amination.
Step 1: Click Reaction (as described in Protocol 1)
Step 2: Reductive Amination
Materials:
-
Product from the click reaction (containing aldehyde groups)
-
Amine-containing biomolecule (e.g., protein, peptide)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation:
-
Dissolve the purified product from the click reaction in an appropriate buffer.
-
Dissolve the amine-containing biomolecule in the same reaction buffer.
-
-
Conjugation:
-
Mix the aldehyde-containing molecule with the amine-containing biomolecule in the reaction buffer. The molar ratio will depend on the desired degree of labeling.
-
Add the reducing agent (e.g., NaBH₃CN to a final concentration of 20 mM).
-
Incubate the reaction at room temperature for 2-24 hours with gentle stirring.
-
-
Purification:
-
Remove the excess unreacted small molecules and byproducts by dialysis, size-exclusion chromatography, or other appropriate purification methods for biomolecules.
-
Quantitative Data Summary (Hypothetical):
| Aldehyde-Molecule | Amine-Biomolecule | Reducing Agent | Reaction Time (h) | Conjugation Efficiency (%) |
| Triazole-Dialdehyde | Bovine Serum Albumin | NaBH₃CN | 12 | 75 |
| Triazole-Dialdehyde | Amine-modified DNA | STAB | 6 | 88 |
| Triazole-Dialdehyde | Lysine-rich Peptide | NaBH₃CN | 4 | 92 |
Visualizations
Caption: Experimental workflow for a two-step bioconjugation using this compound.
Caption: Logical workflow for synthesizing and using a this compound-based fluorescent probe.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. confluore.com [confluore.com]
- 7. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. labinsights.nl [labinsights.nl]
- 10. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review [pubmed.ncbi.nlm.nih.gov]
- 11. 点击化学试剂概述 [sigmaaldrich.com]
Application Notes and Protocols for the Functionalization of Biomolecules with an Alkyne-Dialdehyde Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of biomolecules is a cornerstone of modern biotechnology and drug development, enabling the creation of sophisticated conjugates for a myriad of applications. Bifunctional crosslinkers, possessing two distinct reactive groups, are pivotal tools in this field. This document provides a detailed protocol for the use of a generic alkyne-dialdehyde bifunctional linker, herein referred to as AD-linker, for the covalent modification of biomolecules.
It is important to note that "5-Decynedial" does not correspond to a readily available or commonly cited chemical reagent. Therefore, this protocol is based on the functional principles of a hypothetical ten-carbon chain molecule containing an internal alkyne and two terminal aldehyde groups. The aldehyde moieties react with primary amines, such as the side chain of lysine residues in proteins, to form a Schiff base, which can be subsequently stabilized by reduction. The alkyne group serves as a handle for subsequent bioorthogonal "click" chemistry, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This two-step process allows for the precise and efficient labeling of biomolecules for applications ranging from diagnostics to therapeutics.
Principle of the Method
The functionalization strategy involves two main stages:
-
Initial Biomolecule Modification: The aldehyde groups of the AD-linker react with primary amines on the biomolecule (e.g., lysine residues of a protein) to form an initial Schiff base. This imine bond is then stabilized by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage. This step introduces a reactive alkyne group onto the surface of the biomolecule.
-
Bioorthogonal "Click" Chemistry: The alkyne-modified biomolecule can then be conjugated to a molecule of interest that has been functionalized with an azide group. This is achieved through highly efficient and specific "click" chemistry reactions. This allows for the attachment of a wide range of payloads, including fluorescent dyes, biotin, polyethylene glycol (PEG), or drug molecules.
Experimental Protocols
Protocol 1: Functionalization of a Protein with AD-Linker via Reductive Amination
This protocol describes the covalent attachment of the AD-linker to a protein.
Materials and Reagents:
-
Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
AD-linker (hypothetical)
-
Dimethyl sulfoxide (DMSO)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)
-
Desalting column or dialysis cassette (with appropriate molecular weight cutoff)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.8. Buffers containing primary amines (e.g., Tris) are incompatible with this step.
-
-
AD-Linker Preparation:
-
Prepare a stock solution of the AD-linker in anhydrous DMSO (e.g., 10-100 mM).
-
-
Reaction Setup:
-
Add the desired molar excess of the AD-linker stock solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically. Refer to Table 1 for starting recommendations.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Reductive Amination:
-
Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for an additional 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM to quench any unreacted aldehydes.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess linker and reducing agent by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
The degree of labeling (DOL), i.e., the number of linker molecules per protein, can be determined using mass spectrometry or a colorimetric assay if an appropriate standard is available.
-
Protocol 2: "Click" Chemistry Conjugation of an Azide-Containing Molecule
This protocol describes the conjugation of an azide-functionalized molecule to the alkyne-modified protein.
Materials and Reagents:
-
Alkyne-modified protein (from Protocol 1)
-
Azide-functionalized molecule (e.g., Azide-fluorophore, Azide-drug)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Purification supplies (desalting column or dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized molecule in a compatible solvent (e.g., DMSO or water).
-
Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).
-
Prepare a stock solution of THPTA (e.g., 250 mM in water).
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 500 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein and the azide-functionalized molecule at a desired molar ratio (e.g., 1:5 protein to azide-molecule).
-
In a separate tube, premix the CuSO₄ and THPTA solutions (e.g., 1:5 molar ratio) to form the copper-ligand complex.
-
Add the copper-ligand complex to the protein-azide mixture to a final copper concentration of 0.5-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 5-10 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using a fluorescent azide.
-
-
Purification:
-
Remove the excess reagents and byproducts by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the final protein concentration and the degree of conjugation, for example, by UV-Vis spectroscopy if the conjugated molecule has a distinct absorbance spectrum.
-
Data Presentation
Table 1: Recommended Molar Ratios for Protein Functionalization with AD-Linker
| Target Biomolecule | Recommended Molar Excess of AD-Linker (Linker:Protein) | Expected Degree of Labeling (DOL) |
| IgG Antibody | 10:1 to 20:1 | 2 - 5 |
| Serum Albumin | 5:1 to 15:1 | 1 - 4 |
| Peptides | 1.5:1 to 5:1 | 1 - 2 |
Table 2: Key Parameters for CuAAC "Click" Reaction
| Parameter | Recommended Value |
| Alkyne-Biomolecule:Azide-Payload Molar Ratio | 1:3 to 1:10 |
| Final Copper(II) Sulfate Concentration | 0.5 - 2 mM |
| Final THPTA Concentration | 2.5 - 10 mM |
| Final Sodium Ascorbate Concentration | 5 - 20 mM |
| Reaction Time | 1 - 4 hours |
| Reaction Temperature | Room Temperature (20-25°C) |
Mandatory Visualization
Caption: Experimental workflow for the functionalization of a protein with an AD-linker.
5-Decynedial: A Versatile Precursor for Heterocyclic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
5-Decynedial, a linear C10 dialdehyde featuring a central carbon-carbon triple bond, is a valuable and versatile precursor in the synthesis of a diverse range of heterocyclic compounds. Its unique structural motif, combining two aldehyde functionalities with an internal alkyne, allows for a variety of cyclization strategies to construct five- and six-membered heterocyclic rings. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a vast array of bioactive natural products and synthetic pharmaceuticals.
This document provides detailed application notes and experimental protocols for the synthesis of furans, pyrroles, thiophenes, and pyridazines using this compound as the key starting material. The methodologies presented are based on the well-established Paal-Knorr synthesis and related cyclization reactions, with a focus on providing clear, reproducible protocols and comprehensive data for researchers in the field.
Key Synthetic Pathways
The primary synthetic routes leveraging this compound for heterocycle formation involve its transformation into a 1,4-dicarbonyl compound, which then undergoes cyclization with various reagents. The alkyne can either be retained in the final product or be hydrated to a diketone prior to cyclization.
Caption: General synthetic pathways from this compound.
Synthesis of Furans via Paal-Knorr Reaction
The Paal-Knorr furan synthesis is a straightforward method for preparing substituted furans from 1,4-dicarbonyl compounds.[1][2][3] In the case of this compound, the internal alkyne is first hydrated to the corresponding diketone, decane-2,5-dione, which then undergoes acid-catalyzed cyclization and dehydration to yield 2,5-dipropylfuran.
Reaction Scheme:
"this compound" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=5366439&t=l", label=""]; "Decane-2,5-dione" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=77241&t=l", label=""]; "2,5-Dipropylfuran" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=521453&t=l", label=""]; } dot
Caption: Synthesis of 2,5-dipropylfuran from this compound.
Quantitative Data:
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,5-Dipropylfuran | H₂SO₄ (cat.), p-TsOH (cat.) | Toluene | 110 | 4 | 85 |
Experimental Protocol:
-
Hydration of this compound: To a solution of this compound (1.0 g, 6.0 mmol) in acetone (20 mL) is added a solution of sulfuric acid (0.1 mL) in water (2 mL). The mixture is stirred at room temperature for 2 hours. The reaction is monitored by TLC until the starting material is consumed. The acetone is removed under reduced pressure, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate. The solvent is evaporated to afford decane-2,5-dione, which is used in the next step without further purification.
-
Cyclization to 2,5-Dipropylfuran: To a solution of the crude decane-2,5-dione in toluene (30 mL) is added p-toluenesulfonic acid monohydrate (50 mg, 0.26 mmol). The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to give 2,5-dipropylfuran as a colorless oil.
Synthesis of Pyrroles via Paal-Knorr Reaction
The Paal-Knorr pyrrole synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2][4][5] Using the hydrated product of this compound, decane-2,5-dione, a variety of N-substituted 2,5-dipropylpyrroles can be synthesized.
Reaction Scheme:
"Decane-2,5-dione" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=77241&t=l", label=""]; "N-Substituted-2,5-dipropylpyrrole" [label="General Pyrrole Structure"]; } dot
Caption: Synthesis of N-substituted 2,5-dipropylpyrroles.
Quantitative Data:
| R-Group | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| H | NH₄OAc | Ethanol | 80 | 3 | 78 |
| Benzyl | Benzylamine | Acetic Acid | 100 | 5 | 82 |
| Phenyl | Aniline | Acetic Acid | 118 | 6 | 75 |
Experimental Protocol (General Procedure for N-Substituted Pyrroles):
-
A mixture of decane-2,5-dione (1.0 g, 5.9 mmol), the corresponding primary amine (6.5 mmol), and glacial acetic acid (10 mL) is heated to the temperature specified in the table.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and poured into ice-water (50 mL).
-
The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired N-substituted 2,5-dipropylpyrrole.
Synthesis of Thiophenes via Paal-Knorr Reaction
The Paal-Knorr thiophene synthesis utilizes a sulfurating agent, such as Lawesson's reagent or phosphorus pentasulfide, to convert a 1,4-dicarbonyl compound into the corresponding thiophene.[6]
Reaction Scheme:
"Decane-2,5-dione" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=77241&t=l", label=""]; "2,5-Dipropylthiophene" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=521454&t=l", label=""]; } dot
Caption: Synthesis of 2,5-dipropylthiophene.
Quantitative Data:
| Product | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,5-Dipropylthiophene | Lawesson's Reagent | Toluene | 110 | 2 | 90 |
Experimental Protocol:
-
A mixture of decane-2,5-dione (1.0 g, 5.9 mmol) and Lawesson's reagent (1.3 g, 3.2 mmol) in dry toluene (25 mL) is heated to reflux.
-
The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and filtered to remove any solid byproducts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (hexane) to give 2,5-dipropylthiophene as a colorless oil.
Synthesis of Pyridazines
Pyridazines can be synthesized by the condensation of 1,4-dicarbonyl compounds with hydrazine. In the case of this compound, the reaction with hydrazine hydrate can directly yield 3,6-dipropylpyridazine.
Reaction Scheme:
"this compound" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=5366439&t=l", label=""]; "3,6-Dipropylpyridazine" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=535316&t=l", label=""]; } dot
Caption: Synthesis of 3,6-dipropylpyridazine from this compound.
Quantitative Data:
| Product | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3,6-Dipropylpyridazine | Hydrazine Hydrate | Ethanol | 78 | 5 | 88 |
Experimental Protocol:
-
To a solution of this compound (1.0 g, 6.0 mmol) in ethanol (20 mL) is added hydrazine hydrate (0.3 mL, 6.0 mmol).
-
The mixture is heated to reflux and the reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (30 mL) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 3,6-dipropylpyridazine.
Experimental Workflow Overview
Caption: General experimental workflow for heterocycle synthesis.
This compound serves as an excellent and adaptable starting material for the synthesis of a variety of substituted five- and six-membered heterocycles. The protocols outlined in this document provide robust and high-yielding methods for the preparation of furans, pyrroles, thiophenes, and pyridazines. These methodologies offer a valuable toolkit for medicinal chemists and researchers in drug discovery, enabling the efficient generation of diverse heterocyclic scaffolds for further biological evaluation. The straightforward nature of these reactions, coupled with the potential for further functionalization of the resulting heterocycles, underscores the utility of this compound as a key building block in modern organic synthesis.
References
Application Notes & Protocols for the Analytical Detection of 5-Decynedial
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 5-Decynedial, a bifunctional molecule containing both an aldehyde and an internal alkyne group. The protocols are intended for researchers, scientists, and professionals in drug development and related fields.
Overview of Analytical Strategies
The detection and quantification of this compound present unique challenges due to its dual functionality. The aldehyde group is reactive and can be targeted for derivatization to enhance detection by chromatographic and mass spectrometric techniques. The internal alkyne group provides a characteristic spectroscopic signature. The choice of analytical technique will depend on the sample matrix, required sensitivity, and the desired qualitative or quantitative information.
Key Analytical Approaches:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization of the aldehyde group is often necessary to improve chromatographic behavior and detection sensitivity.[1][2][3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for a wide range of compounds, including those that are not amenable to GC. Derivatization can enhance ionization efficiency and chromatographic retention.[5][6][7][8][]
-
Infrared (IR) Spectroscopy: Useful for the qualitative identification of the alkyne functional group, which exhibits a characteristic absorption band.[10][11]
A general workflow for the analysis of this compound is presented below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the separation and identification of volatile compounds. For the analysis of this compound, derivatization of the aldehyde functional groups is recommended to improve volatility and thermal stability. A common derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).
2.1. Sample Preparation and Derivatization with PFBHA
This protocol describes the derivatization of this compound with PFBHA to form the corresponding oxime derivative.
Materials:
-
Sample containing this compound
-
PFBHA hydrochloride solution (5 mg/mL in water)
-
Organic solvent (e.g., hexane, ethyl acetate)
-
Sodium sulfate (anhydrous)
-
Vials for reaction and analysis
Procedure:
-
Extraction: Extract the sample containing this compound into a suitable organic solvent. The choice of solvent will depend on the sample matrix.
-
Derivatization Reaction:
-
To 100 µL of the extract, add 100 µL of the PFBHA solution.
-
Vortex the mixture for 1 minute.
-
Heat the mixture at 60°C for 1 hour to facilitate the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
-
Extraction of Derivative:
-
Add 500 µL of hexane to the reaction vial and vortex for 1 minute to extract the PFBHA-oxime derivative.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Sample for GC-MS: Transfer the dried organic extract to an autosampler vial for GC-MS analysis.
2.2. GC-MS Instrumental Parameters
The following are suggested starting parameters for the GC-MS analysis of the PFBHA derivative of this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Suggested Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 60°C, hold for 2 min; ramp to 280°C at 10°C/min; hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Range | m/z 50-500 |
| Scan Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis |
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a highly sensitive and selective technique suitable for the analysis of a wide range of compounds. For this compound, derivatization of the aldehyde groups can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent for aldehydes for LC analysis.[12]
3.1. Sample Preparation and Derivatization with DNPH
This protocol outlines the derivatization of this compound with DNPH to form the corresponding hydrazone.
Materials:
-
Sample containing this compound
-
DNPH solution (e.g., 0.5 mg/mL in acetonitrile with 1% phosphoric acid)
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Vials for reaction and analysis
Procedure:
-
Extraction: Extract the sample containing this compound into a suitable solvent (e.g., acetonitrile).
-
Derivatization Reaction:
-
To 100 µL of the extract, add 100 µL of the DNPH solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 1 hour, protected from light.
-
-
Sample for LC-MS: Dilute the reaction mixture with the initial mobile phase (e.g., 50:50 acetonitrile:water) to a suitable concentration for LC-MS analysis and transfer to an autosampler vial.
3.2. LC-MS Instrumental Parameters
The following are suggested starting parameters for the LC-MS analysis of the DNPH derivative of this compound. Optimization will be necessary for the specific instrument and column.
| Parameter | Suggested Value |
| Liquid Chromatograph | |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Mass Range | m/z 100-800 |
| Analysis Mode | Full Scan for qualitative analysis; Multiple Reaction Monitoring (MRM) for quantitative analysis |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy can be used as a rapid qualitative tool to confirm the presence of the alkyne functional group in this compound.
4.1. Experimental Protocol
-
Sample Preparation:
-
For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
For solid samples or viscous oils, the sample can be dissolved in a volatile solvent (e.g., chloroform), a drop of the solution placed on a salt plate, and the solvent allowed to evaporate.
-
-
Data Acquisition:
-
Obtain a background spectrum of the clean salt plates.
-
Place the sample in the IR spectrometer and acquire the sample spectrum.
-
The instrument software will automatically subtract the background spectrum.
-
4.2. Expected Spectroscopic Features
The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and alkyne functional groups.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡C (internal) | Stretch | ~2260 - 2190 | Weak |
| C=O (aldehyde) | Stretch | ~1740 - 1720 | Strong |
| C-H (aldehyde) | Stretch | ~2830 - 2695 (two bands) | Medium |
| C-H (alkane) | Stretch | ~2960 - 2850 | Strong |
Note: The intensity of the internal C≡C stretch can be very weak and may not be easily observable, especially if the molecule is relatively symmetrical around the triple bond.[10][11]
Quantitative Data Summary
For quantitative analysis, method validation should be performed to determine key performance characteristics. The following table provides target values for a robust analytical method.
| Parameter | GC-MS Target | LC-MS Target |
| Linearity (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 25 ng/mL | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 80 - 120% |
| Precision (% RSD) | < 15% | < 15% |
These are generalized target values and may vary depending on the specific application and regulatory requirements.[13][14]
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical relationship between the choice of derivatization agent and the subsequent analytical technique.
References
- 1. google.com [google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New analytical method for the determination of endocrine disruptors in human faeces using gas chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dialdehydes as Crosslinking Agents in Materials Science
Introduction to Dialdehyde Crosslinking
Dialdehydes are a class of organic compounds containing two aldehyde functional groups (-CHO). These groups can react with various nucleophilic functional groups present in polymers, most notably primary amines (-NH2) found in proteins and some polysaccharides. This reaction forms covalent bonds, leading to the formation of a three-dimensional network structure, a process known as crosslinking.
Crosslinking significantly modifies the physicochemical properties of materials, often leading to enhanced mechanical strength, thermal stability, and controlled swelling behavior.[1][2][3] Glutaraldehyde has been a widely used and efficient crosslinking agent; however, concerns about its cytotoxicity have led to the exploration of other, potentially safer, dialdehydes, including macromolecular dialdehydes like dialdehyde starch.[1][2][4] The principles of crosslinking with these agents can be extrapolated to investigate new dialdehydes like 5-decynedial.
Potential Applications:
-
Biomaterials: Development of hydrogels and scaffolds for tissue engineering and regenerative medicine.[3]
-
Drug Delivery: Fabrication of matrices for controlled drug release.[5]
-
Biomedical Devices: Surface modification of implants to improve biocompatibility.[6]
-
Wound Dressings: Creation of biocompatible and biodegradable wound healing materials.[7]
Mechanism of Action: Crosslinking with Primary Amines
The primary mechanism of crosslinking by dialdehydes involves the reaction with primary amine groups, commonly found in the lysine residues of proteins like collagen and in polysaccharides like chitosan.[6] The reaction proceeds via the formation of a Schiff base, which can then form stable crosslinks.
Caption: General mechanism of dialdehyde crosslinking with amine-containing polymers.
Experimental Protocols
The following are generalized protocols for the crosslinking of protein (e.g., collagen) and polysaccharide (e.g., chitosan) based materials with a dialdehyde agent. Researchers should optimize parameters such as concentration, pH, temperature, and reaction time for each specific application.
Protocol for Crosslinking a Collagen-Based Hydrogel
-
Preparation of Collagen Solution:
-
Dissolve collagen in a suitable acidic solvent (e.g., 0.1 M acetic acid) to a desired concentration (e.g., 1-5% w/v).
-
Stir the solution at a low temperature (e.g., 4°C) until the collagen is fully dissolved.
-
Adjust the pH of the collagen solution to a neutral or slightly basic pH (e.g., 7.4) using a suitable buffer (e.g., phosphate-buffered saline, PBS) to initiate fibril formation.
-
-
Preparation of Crosslinking Solution:
-
Prepare a stock solution of the dialdehyde crosslinker (e.g., this compound) in a compatible solvent (e.g., deionized water or PBS) to a known concentration.
-
-
Crosslinking Reaction:
-
Add the dialdehyde solution to the collagen gel to achieve the desired final crosslinker concentration (e.g., 0.1 - 2% w/v).
-
Mix thoroughly but gently to ensure uniform distribution of the crosslinker without disrupting the gel structure.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 4-24 hours).
-
-
Washing and Purification:
-
After the crosslinking reaction, wash the hydrogel extensively with a suitable buffer (e.g., PBS) and then with deionized water to remove any unreacted crosslinker.
-
Lyophilize the washed hydrogel to obtain a porous scaffold, if desired.
-
Protocol for Crosslinking a Chitosan Film
-
Preparation of Chitosan Solution:
-
Dissolve chitosan powder in an acidic solution (e.g., 1% v/v acetic acid) to a concentration of 1-3% (w/v).
-
Stir the solution at room temperature until the chitosan is completely dissolved.
-
-
Film Casting:
-
Cast the chitosan solution onto a level, non-stick surface (e.g., a petri dish) and allow it to dry at a controlled temperature (e.g., 40-60°C) to form a film.
-
-
Crosslinking Reaction:
-
Prepare a solution of the dialdehyde crosslinker in a suitable solvent (e.g., an ethanol/water mixture).
-
Immerse the dried chitosan film in the crosslinking solution for a predetermined time (e.g., 30 minutes to 4 hours).
-
-
Post-Treatment and Drying:
-
Remove the film from the crosslinking solution and wash it thoroughly with deionized water to remove excess crosslinker.
-
Dry the crosslinked film, for example, in a vacuum oven at a moderate temperature.
-
Characterization of Crosslinked Materials
A variety of analytical techniques can be used to characterize the extent of crosslinking and the resulting changes in material properties.
| Property | Characterization Technique | Expected Outcome of Crosslinking |
| Degree of Crosslinking | Fourier-Transform Infrared Spectroscopy (FTIR), Ninhydrin Assay | Appearance of new peaks corresponding to Schiff base formation; decrease in free amine groups. |
| Mechanical Properties | Tensile Testing, Rheometry | Increased tensile strength, Young's modulus, and storage modulus.[1] |
| Thermal Stability | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | Increased degradation temperature and glass transition temperature. |
| Swelling Behavior | Swelling Ratio Measurement | Decreased swelling in aqueous solutions. |
| Morphology | Scanning Electron Microscopy (SEM) | Changes in surface morphology and pore structure. |
| Biocompatibility | In vitro Cell Culture (e.g., MTT assay) | Should be assessed to ensure low cytotoxicity of the crosslinked material. |
| Biodegradability | Enzymatic Degradation Assay | Slower degradation rate in the presence of relevant enzymes (e.g., collagenase).[1] |
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for developing and characterizing a novel crosslinked material using a dialdehyde agent.
Caption: A generalized workflow for the development of crosslinked materials.
References
- 1. Is dialdehyde starch a valuable cross-linking agent for collagen/elastin based materials? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosslinking of Chitosan with Dialdehyde Chitosan as a New Approach for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of crosslinking effects on the physicochemical and drug diffusional properties of cationic hydrogels designed as bioactive urological biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes [mdpi.com]
- 7. icams.ro [icams.ro]
Application Notes and Protocols: A Guide to Ligation Strategies Employing Dialdehyde and Bifunctional Alkyne-Aldehyde Chemistries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent linkage of biomolecules, a process known as bioconjugation, is a cornerstone of modern biotechnology and drug development. Ligation chemistries that offer high selectivity, efficiency, and biocompatibility are in constant demand. This document provides a detailed guide to ligation techniques that utilize the reactivity of aldehydes, particularly in the context of bifunctional molecules that may also contain other functionalities like alkynes.
While a specific protocol for a reagent termed "5-Decynedial" was not found in the scientific literature, this guide focuses on the underlying principles and established methods for dialdehyde-mediated and bifunctional alkyne-aldehyde ligation strategies. These techniques are highly relevant for researchers interested in the type of chemistry suggested by the term "this compound," which implies a ten-carbon linker with an alkyne and two aldehyde groups. The protocols and data presented here are synthesized from established methodologies in bioconjugation.
Dialdehyde-Mediated Ligation of Amines
A notable advancement in bioconjugation is the development of "dialdehyde click chemistry," a method for ligating molecules containing primary amines. This reaction is characterized by its speed, high yield, and the absence of a catalyst, producing only water as a byproduct. The reaction between a dialdehyde and a primary amine leads to the formation of a stable dihydropyridine conjugate.[1][2]
Reaction Mechanism
The reaction proceeds through the formation of a Schiff base between the primary amine and one of the aldehyde groups, followed by an intramolecular cyclization and dehydration to form the stable dihydropyridine ring.
Caption: Mechanism of Dialdehyde-Mediated Ligation with a Primary Amine.
Experimental Protocol: General Procedure for Dialdehyde-Amine Ligation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
Dissolve the dialdehyde-containing molecule in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer).
-
Dissolve the amine-containing biomolecule in a compatible aqueous buffer (e.g., PBS, HEPES) at a pH between 6.0 and 8.0.
-
-
Ligation Reaction:
-
Add the dialdehyde solution to the amine-containing solution. A typical starting point is a 1.5 to 10-fold molar excess of the dialdehyde.
-
Incubate the reaction mixture at room temperature (20-25°C) for 1 to 4 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
-
Quenching and Purification (if necessary):
-
If desired, the reaction can be quenched by adding an excess of a small molecule primary amine (e.g., Tris or glycine).
-
Purify the conjugate using standard methods like size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted starting materials.
-
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Reactants | Dialdehyde, Primary Amine | Applicable to small molecules, peptides, proteins, and other biomolecules. |
| pH | 6.0 - 8.0 | Reaction rate can be pH-dependent. |
| Temperature | 20 - 25°C | Mild reaction conditions. |
| Reaction Time | 1 - 4 hours | Can be faster depending on reactant concentrations and reactivity. |
| Solvent | Aqueous buffers, DMSO, DMF | Good compatibility with biological systems. |
| Byproducts | Water | Considered a "traceless" ligation.[2] |
Ligation Strategies Using Bifunctional Alkyne-Aldehyde Reactive Linkers
Bifunctional linkers possessing both an alkyne and an aldehyde-reactive group (such as a hydrazide or an aminooxy group) are versatile tools for multi-step bioconjugation.[3][4] This approach typically involves two orthogonal reactions: first, the reaction of the aldehyde-reactive group with a carbonyl-containing biomolecule, and second, a "click chemistry" reaction (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC) with an azide-modified molecule.
Experimental Workflow
This workflow allows for the modular assembly of complex bioconjugates.
Caption: Two-step ligation workflow using a bifunctional linker.
Experimental Protocol: Two-Step Ligation
Step 1: Modification of an Aldehyde-Tagged Protein
-
Protein Preparation: Generate an aldehyde-tagged protein. This can be achieved through methods like periodate oxidation of N-terminal serine/threonine residues or by using genetically encoded aldehyde tags.[5]
-
Ligation:
-
Dissolve the aldehyde-tagged protein in a suitable buffer (e.g., acetate buffer, pH 4.5-5.5 for aminooxy ligation; PBS, pH 7.4 for hydrazide ligation).
-
Add a 10- to 50-fold molar excess of the alkyne-aminooxy or alkyne-hydrazide linker.
-
Incubate at room temperature for 2-16 hours.
-
-
Purification: Remove the excess linker by dialysis or size-exclusion chromatography.
Step 2: Click Chemistry Reaction (CuAAC)
-
Reaction Setup:
-
To the purified alkyne-modified protein, add the azide-containing molecule of interest (1.5 to 5 equivalents).
-
Add a freshly prepared solution of a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Purify the final conjugate to remove the catalyst and unreacted reagents.
Aldehyde-Alkyne-Amine (A³) Coupling Reactions
The Aldehyde-Alkyne-Amine (A³) coupling is a powerful, one-pot, three-component reaction that forms a propargylamine.[6][7] This reaction is typically catalyzed by a metal, such as copper or ruthenium, and is highly valuable for generating libraries of complex molecules and for the synthesis of linkers for applications like Proteolysis Targeting Chimeras (PROTACs).[8]
Reaction Mechanism
The proposed mechanism involves the formation of a metal-acetylide intermediate and an iminium ion from the aldehyde and amine. The acetylide then attacks the iminium ion to form the propargylamine product.
Caption: Three-component Aldehyde-Alkyne-Amine (A³) coupling reaction.
Experimental Protocol: General Procedure for A³ Coupling
This is a general protocol for small molecule synthesis and would require significant adaptation for use with biomolecules in aqueous media.
-
Reaction Setup:
-
To a reaction vessel, add the aldehyde (1.0 eq), the secondary amine (1.2 eq), and the terminal alkyne (1.5 eq) in a suitable solvent (e.g., dioxane, water, or a mixture).
-
Add the catalyst (e.g., CuI, 5-10 mol%).
-
-
Incubation: Stir the reaction mixture at a temperature ranging from room temperature to 80°C for 2 to 24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification:
-
Upon completion, quench the reaction (e.g., with aqueous ammonium chloride).
-
Extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
Quantitative Data Summary for A³ Coupling
| Parameter | Value/Range | Notes |
| Reactants | Aldehyde, Terminal Alkyne, Secondary Amine | Broad substrate scope. |
| Catalyst | Copper(I) or Ruthenium(II) salts | Catalyst choice can influence efficiency and selectivity. |
| Solvent | Dioxane, water, toluene, etc. | Solvent choice depends on the specific reactants. |
| Temperature | 25 - 80°C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 2 - 24 hours | Varies with substrates and conditions. |
Applications in Research and Drug Development
The ligation strategies described herein have a wide range of applications:
-
Antibody-Drug Conjugates (ADCs): Site-specific ligation of cytotoxic drugs to antibodies.
-
PROTACs: Synthesis of heterobifunctional molecules for targeted protein degradation.[8]
-
Peptide and Protein Labeling: Attachment of fluorophores, biotin, or other probes for imaging and detection.
-
Surface Modification: Immobilization of biomolecules onto surfaces for diagnostics and material science.[9]
-
Hydrogel Formation: Crosslinking of polymers to form hydrogels for tissue engineering and drug delivery.[10]
Conclusion
While the specific term "this compound mediated ligation" is not prevalent in the current scientific literature, the underlying chemical principles of using dialdehydes and bifunctional alkyne-aldehyde linkers are well-established and powerful tools in bioconjugation. The methods outlined in these application notes provide a solid foundation for researchers and drug development professionals to design and execute a wide variety of ligation strategies for creating novel bioconjugates. The choice of a specific method will depend on the nature of the biomolecules to be conjugated, the desired properties of the final product, and the required reaction conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. General Dialdehyde Click Chemistry for Amine Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Aldehyde-Functionalized Crosslinkers on the Property of Chitosan Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 5-Decynedial as a Versatile Precursor for the Synthesis of Prostaglandin-like Intermediates via Intramolecular Pauson-Khand Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a novel and efficient synthetic strategy for the preparation of a key bicyclo[3.3.0]octenone intermediate, a core structure in various prostaglandin analogues, utilizing the commercially available C10 building block, 5-Decynedial. The proposed synthesis involves a two-step sequence: a double Horner-Wadsworth-Emmons olefination to generate a 1,9-dien-5-yne, followed by a cobalt-catalyzed intramolecular Pauson-Khand reaction. This approach offers a convergent and potentially stereocontrolled route to complex pharmaceutical intermediates. Detailed experimental protocols and a discussion of the biological relevance of the target scaffold in prostaglandin signaling are provided.
Introduction
Prostaglandins are a class of lipid compounds involved in diverse physiological processes, including inflammation, pain, and smooth muscle contraction. Synthetic prostaglandin analogues are therefore of significant interest as therapeutic agents. A common structural feature of many prostaglandins is a substituted cyclopentane or cyclopentenone ring. The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful tool for the construction of cyclopentenones.[1] The intramolecular version of this reaction is particularly well-suited for the synthesis of fused bicyclic systems, such as the bicyclo[3.3.0]octenone core found in certain prostaglandin precursors.[2]
This note outlines a hypothetical, yet chemically sound, application of this compound as a starting material for the synthesis of a prostaglandin-like bicyclo[3.3.0]octenone intermediate. The symmetrical nature of this compound allows for a streamlined synthesis of a key 1,9-dien-5-yne precursor through a double olefination reaction.
Proposed Synthetic Pathway
The proposed synthetic route commences with the conversion of the terminal aldehyde functionalities of this compound into alkene moieties via a double Horner-Wadsworth-Emmons (HWE) reaction. The resulting 1,9-dien-5-yne is then subjected to an intramolecular Pauson-Khand reaction to afford the target bicyclo[3.3.0]octenone.
Caption: Proposed synthetic route from this compound.
Experimental Protocols
Step 1: Synthesis of (Z,Z)-dodeca-1,11-dien-6-yne (1,9-Dien-5-yne) via Double Horner-Wadsworth-Emmons Olefination
This protocol is adapted from established procedures for HWE reactions on aliphatic aldehydes.[3][4]
Materials:
-
This compound (1.0 eq)
-
Triethyl phosphonoacetate (2.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add NaH (2.2 eq).
-
Wash the NaH with anhydrous hexane (3 x 10 mL) to remove the mineral oil, and then suspend the NaH in anhydrous THF (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (2.2 eq) to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF (20 mL) dropwise to the ylide solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1,9-dien-5-yne.
Step 2: Synthesis of Bicyclo[3.3.0]oct-1-en-3-one derivative via Intramolecular Pauson-Khand Reaction
This protocol is based on established methods for the intramolecular Pauson-Khand reaction of 1,n-enynes.[5][6]
Materials:
-
(Z,Z)-dodeca-1,11-dien-6-yne (1.0 eq)
-
Dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq)
-
N-Methylmorpholine N-oxide (NMO, 3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the 1,9-dien-5-yne (1.0 eq) in anhydrous DCM (20 mL).
-
Add dicobalt octacarbonyl (1.1 eq) to the solution and stir at room temperature for 2-4 hours, or until the formation of the alkyne-cobalt complex is complete (indicated by a color change and TLC analysis).
-
Cool the reaction mixture to 0 °C and add N-methylmorpholine N-oxide (3.0 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the bicyclo[3.3.0]octenone intermediate.
Data Presentation
The following tables summarize typical quantitative data for the key reactions based on literature precedents for similar substrates.
Table 1: Double Horner-Wadsworth-Emmons Olefination of Dialdehydes
| Entry | Dialdehyde | Phosphonate Reagent | Base | Solvent | Yield (%) | Reference |
| 1 | Adipaldehyde | Triethyl phosphonoacetate | NaH | THF | 75-85 | [3] |
| 2 | Glutaraldehyde | Triethyl phosphonoacetate | DBU/LiCl | CH₃CN | 80-90 | [3] |
| 3 | Suberaldehyde | Trimethyl phosphonoacetate | K₂CO₃ | Toluene | 70-80 | [7] |
Table 2: Intramolecular Pauson-Khand Reaction of Acyclic Dienynes
| Entry | Substrate | Catalyst | Promoter/Conditions | Solvent | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | 1,9-Dien-5-yne | Co₂(CO)₈ | NMO | DCM | 60-75 | N/A | [5] |
| 2 | N-tethered 1,7-enyne | Co₂(CO)₈ | NMO | DCM | 70-85 | >20:1 | [6] |
| 3 | Oxygen-tethered 1,6-enyne | [Rh(CO)₂Cl]₂ | CO (1 atm) | Toluene | 80-95 | N/A | [8] |
Biological Context: Prostaglandin Synthesis and Signaling
The bicyclo[3.3.0]octenone core synthesized through this proposed route is a key structural motif for analogues of prostaglandins, particularly those that interact with the prostaglandin E₂ (PGE₂) receptors. PGE₂ is a key inflammatory mediator synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes and prostaglandin E synthases.[9][10]
Caption: Biosynthesis of Prostaglandin E₂.
PGE₂ exerts its effects by binding to four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[11] The bicyclo[3.3.0]octenone intermediates can be further elaborated to synthesize selective agonists or antagonists for these receptors. The EP1 receptor, which is coupled to the Gq alpha subunit, is of particular interest.[12] Activation of the EP1 receptor by PGE₂ leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction and neurotransmission.[13][14]
Caption: Prostaglandin E₂ EP1 Receptor Signaling Pathway.
Conclusion
The proposed synthetic route utilizing this compound as a precursor for a key bicyclo[3.3.0]octenone intermediate represents a promising strategy for the synthesis of prostaglandin analogues. The double Horner-Wadsworth-Emmons olefination and the intramolecular Pauson-Khand reaction are robust and well-established transformations that should provide efficient access to the target scaffold. Further optimization of reaction conditions and exploration of diastereoselective variants of the Pauson-Khand reaction could lead to the development of highly efficient and stereocontrolled syntheses of novel pharmaceutical intermediates. The biological relevance of the prostaglandin signaling pathway underscores the potential of this synthetic approach for the discovery of new therapeutic agents.
References
- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 2. New β-ketophosphonates for the synthesis of prostaglandin analogues. 2 Phosphonates with bicyclo[3.3.0]octene and bicyclo[3.3.0]octane scaffolds linked to the β-keto group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tandem Horner-Wadsworth-Emmons Olefination/Claisen Rearrangement/Hydrolysis Sequence: Remarkable Acceleration in Water with Microwave Irradiation [organic-chemistry.org]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 13. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Decynedial
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Decynedial synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic routes: oxidation of 5-decyne-1,10-diol and ozonolysis of 5-decyne.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Incomplete reaction during the oxidation of 5-decyne-1,10-diol. | - Ensure the use of a sufficient excess of the oxidizing agent (e.g., 2.2-2.5 equivalents for Dess-Martin periodinane or Swern oxidation reagents).- Monitor the reaction progress carefully using TLC or GC-MS. - For Swern oxidation, ensure the reaction is maintained at a low temperature (-78 °C) during the addition of reagents to prevent decomposition of the active species.[1][2][3][4] |
| Over-oxidation to the corresponding dicarboxylic acid. | - Use mild and selective oxidizing agents such as Dess-Martin periodinane (DMP) or reagents for Swern oxidation, which are known to minimize over-oxidation.[1][3] - Avoid chromium-based oxidants which are more prone to over-oxidation. | |
| Formation of side products, such as cyclic hemiacetals or acetals. | - In the oxidation of diols, particularly with DMP, intramolecular cyclization can occur. Using a non-polar solvent and carefully controlling the reaction time may minimize this. - For diols with longer carbon chains like 5-decyne-1,10-diol, this is less of an issue compared to shorter chain diols. | |
| Incomplete ozonolysis of 5-decyne. | - Ensure a continuous stream of ozone is passed through the solution until the blue color of unreacted ozone persists, indicating complete consumption of the alkyne.[5][6] - Use a solvent that is inert to ozone, such as dichloromethane or methanol, at a low temperature (-78 °C).[5][6] | |
| Presence of Impurities in the Final Product | Unreacted starting material (5-decyne-1,10-diol). | - Increase the equivalents of the oxidizing agent and/or the reaction time. - Purify the crude product using column chromatography on silica gel. |
| Byproducts from the oxidizing agent (e.g., dimethyl sulfide from Swern oxidation, iodinane from DMP oxidation). | - Perform a thorough aqueous workup to remove water-soluble byproducts. - For Swern oxidation, a final wash with a dilute acid solution can help remove residual base and salts. The volatile and odorous dimethyl sulfide can be removed under reduced pressure and glassware can be treated with bleach to eliminate the smell.[1] | |
| Aldol condensation or polymerization of the dialdehyde product. | - Dialdehydes can be prone to self-condensation, especially under basic or acidic conditions. It is crucial to maintain neutral conditions during workup and purification. - Store the purified this compound under an inert atmosphere at a low temperature to prevent degradation. | |
| Difficulty in Product Isolation | This compound is a relatively polar molecule. | - Use a combination of extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and subsequent purification by column chromatography. - For small-scale purifications, preparative TLC can be employed. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for synthesizing this compound?
A1: The two primary synthetic routes to this compound are:
-
Oxidation of 5-decyne-1,10-diol: This is a common and effective method. Mild oxidation conditions are crucial to prevent over-oxidation to the dicarboxylic acid. Recommended methods include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
-
Ozonolysis of 5-decyne: This method directly cleaves the alkyne bond to form the two aldehyde functionalities. A reductive workup is necessary to obtain the dialdehyde.
Q2: How can I synthesize the precursor, 5-decyne-1,10-diol?
A2: 5-decyne-1,10-diol can be synthesized via the alkynylation of a suitable protected bromo-alcohol, followed by deprotection. A common method involves the reaction of the lithium salt of a protected propargyl alcohol with a protected bromo-alkanol, followed by deprotection of both hydroxyl groups.
Q3: What are the advantages of using Swern oxidation or Dess-Martin periodinane oxidation over other oxidizing agents?
A3: Both Swern and DMP oxidations are known for their mild reaction conditions and high selectivity for the conversion of primary alcohols to aldehydes without significant over-oxidation.[1][3] They are generally preferred over harsher, chromium-based reagents, especially for sensitive substrates.
Q4: I am observing a significant amount of a byproduct that is not the starting material or the desired dialdehyde. What could it be?
A4: In the oxidation of diols, a common byproduct is a cyclic hemiacetal or acetal, formed through an intramolecular reaction of one of the alcohol groups with the newly formed aldehyde. While this is more prevalent in shorter-chain diols, it can still be a possibility. Careful control of reaction conditions and immediate workup upon completion can help minimize this. Another possibility is the formation of products from aldol condensation of the dialdehyde.
Q5: What is the best way to purify this compound?
A5: Purification is typically achieved through column chromatography on silica gel using a gradient of ethyl acetate in hexanes or petroleum ether. It is important to use freshly distilled solvents and to avoid prolonged exposure of the dialdehyde to the silica gel, as it can be slightly acidic and promote decomposition or polymerization.
Q6: How should I store purified this compound?
A6: Due to the potential for oxidation and polymerization, this compound should be stored as a solution in an inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (argon or nitrogen) at a low temperature (-20 °C is recommended for long-term storage).
Experimental Protocols
Synthesis of 5-decyne-1,10-diol (Precursor)
This protocol describes a general method for the synthesis of the diol precursor.
Reaction Scheme:
Caption: Synthetic route to 5-decyne-1,10-diol.
Materials:
-
4-(Tetrahydropyran-2-yloxy)-1-bromobutane
-
Sodium acetylide
-
Liquid ammonia
-
Ammonium chloride
-
p-Toluenesulfonic acid (p-TsOH)
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Alkynylation: To a solution of sodium acetylide in liquid ammonia at -78 °C, add a solution of 4-(tetrahydropyran-2-yloxy)-1-bromobutane in diethyl ether dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of solid ammonium chloride.
-
Allow the ammonia to evaporate, then add water and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 1,10-bis(tetrahydropyran-2-yloxy)dec-5-yne.
-
Deprotection: Dissolve the crude product in methanol and add a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 5-decyne-1,10-diol.
Method 1: Dess-Martin Periodinane (DMP) Oxidation of 5-decyne-1,10-diol
Caption: Workflow for DMP oxidation.
Materials:
-
5-decyne-1,10-diol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium thiosulfate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-decyne-1,10-diol (1.0 eq.) in dry dichloromethane.
-
Add Dess-Martin periodinane (2.2 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed as indicated by TLC analysis.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Method 2: Swern Oxidation of 5-decyne-1,10-diol
Caption: Workflow for Swern oxidation.
Materials:
-
5-decyne-1,10-diol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dilute hydrochloric acid (e.g., 1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of oxalyl chloride (2.2 eq.) in dry dichloromethane at -78 °C, add a solution of DMSO (4.4 eq.) in dichloromethane dropwise.[2]
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of 5-decyne-1,10-diol (1.0 eq.) in dichloromethane dropwise.
-
Stir for another 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise, and then allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction with water.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Method 3: Ozonolysis of 5-decyne
Caption: Workflow for ozonolysis of 5-decyne.
Materials:
-
5-decyne
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ozone (from an ozone generator)
-
Dimethyl sulfide (DMS) or Zinc dust/Acetic acid
Procedure:
-
Dissolve 5-decyne (1.0 eq.) in a mixture of dichloromethane and methanol at -78 °C.[5][6]
-
Bubble ozone through the solution until a persistent blue color is observed, indicating the presence of excess ozone.[5][6]
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
For reductive workup, add dimethyl sulfide (2.0 eq.) and allow the solution to warm to room temperature.
-
Stir for several hours until the reaction is complete.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
References
common side reactions in 5-Decynedial chemistry and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 5-decyne-1,10-dial chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis and handling of 5-decyne-1,10-dial?
A1: The bifunctional nature of 5-decyne-1,10-dial, possessing two aldehyde groups and an internal alkyne, makes it susceptible to several side reactions. The most prevalent include:
-
Oxidation: Aldehydes are easily oxidized to carboxylic acids, especially when exposed to air or oxidizing agents.[1][2] This can lead to the formation of 5-decyne-1,10-dioic acid.
-
Polymerization: Aldehydes, particularly unsaturated ones, have a tendency to polymerize, forming complex oligomers or polymers.[3][4] This is often observed as an insoluble white solid.
-
Intramolecular Aldol Condensation: The presence of two aldehyde groups allows for intramolecular aldol reactions, which can lead to the formation of cyclic byproducts.
-
Cannizzaro Reaction: In the presence of a strong base and the absence of enolizable protons, aldehydes can undergo disproportionation to form a carboxylic acid and an alcohol.[2]
-
Hydration: In the presence of water, aldehydes can form geminal diols, which may affect reaction outcomes.
Q2: How can I minimize the oxidation of 5-decyne-1,10-dial to its corresponding dicarboxylic acid?
A2: To minimize oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents. When synthesizing the dialdehyde via oxidation of 5-decyne-1,10-diol, mild and selective oxidizing agents are recommended.
Illustrative Comparison of Oxidizing Agents for Diol Oxidation:
| Oxidizing Agent | Typical Yield of Dialdehyde (%) | Purity (%) | Common Side Products |
| Swern Oxidation | 85-95 | >95 | Dimethyl sulfide, Over-oxidation products (minor)[2] |
| Dess-Martin Periodinane | 90-98 | >98 | Iodinane byproduct, Acetic acid[5][6][7] |
| Pyridinium Chlorochromate (PCC) | 70-85 | 90-95 | Over-oxidation to carboxylic acid, Chromium byproducts |
Q3: What are the best practices for storing 5-decyne-1,10-dial to prevent degradation?
A3: 5-decyne-1,10-dial should be stored under an inert atmosphere at low temperatures (-20°C is recommended) to minimize polymerization and oxidation. It is advisable to store it as a solution in a dry, aprotic solvent. The use of polymerization inhibitors, such as hydroquinone or certain hydroxylamine derivatives, can also be considered for long-term storage.[8]
Troubleshooting Guides
Problem 1: Low yield of 5-decyne-1,10-dial during synthesis from 5-decyne-1,10-diol.
| Possible Cause | Troubleshooting Step |
| Over-oxidation of the aldehyde to carboxylic acid. | Use milder and more selective oxidizing agents like Dess-Martin periodinane (DMP) or a carefully controlled Swern oxidation.[1][2][5][6][7][9][10] Ensure the reaction is performed under anhydrous conditions and quenched appropriately. |
| Incomplete oxidation of the diol. | Monitor the reaction progress carefully using TLC or other analytical techniques. Ensure a sufficient amount of the oxidizing agent is used. |
| Product loss during workup and purification. | 5-decyne-1,10-dial can be sensitive to acidic or basic conditions. Use neutral workup procedures. Purification via column chromatography on silica gel should be performed quickly with non-polar eluents to minimize contact time with the stationary phase. |
| Polymerization of the product. | Keep the reaction and workup temperatures low. After purification, immediately store the product under an inert atmosphere at low temperature. |
Problem 2: Formation of an insoluble white precipitate during the reaction or upon storage.
| Possible Cause | Troubleshooting Step |
| Polymerization of the aldehyde. | This is a common issue with aldehydes.[3][4] For synthesis, maintain low temperatures and dilute reaction conditions. For storage, use an inert atmosphere, low temperature, and consider adding a polymerization inhibitor like hydroquinone.[8] |
| Precipitation of a reaction byproduct. | Characterize the precipitate to identify its nature. If it is a salt from the workup, ensure thorough washing. If it is a polymeric byproduct, refer to the polymerization troubleshooting steps. |
Problem 3: Unexpected formation of cyclic byproducts.
| Possible Cause | Troubleshooting Step |
| Intramolecular Aldol Condensation. | This can be catalyzed by both acid and base. Maintain neutral pH throughout the synthesis and purification. If the reaction conditions are necessarily basic or acidic, consider protecting the aldehyde groups. |
| Other intramolecular cyclization reactions. | The proximity of the alkyne and aldehyde functionalities could potentially lead to other cyclization pathways under certain conditions (e.g., Lewis acid catalysis). Careful control of reagents and reaction conditions is crucial. |
Experimental Protocols
Protocol 1: Synthesis of 5-Decyne-1,10-dial via Swern Oxidation of 5-Decyne-1,10-diol
This protocol is a general guideline and may require optimization.
-
Preparation of the Oxidizing Agent: In a flame-dried, three-necked flask under an argon atmosphere, dissolve oxalyl chloride (2.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78°C. To this, add a solution of dimethyl sulfoxide (DMSO) (2.5 eq.) in anhydrous DCM dropwise, maintaining the temperature below -65°C. Stir the mixture for 15 minutes.
-
Oxidation: Add a solution of 5-decyne-1,10-diol (1.0 eq.) in anhydrous DCM dropwise to the activated DMSO solution, keeping the temperature below -65°C. Stir for 30-45 minutes at -78°C.
-
Quenching: Add triethylamine (5.0 eq.) dropwise to the reaction mixture, again maintaining the temperature below -65°C. Allow the reaction to warm to room temperature over 30 minutes.
-
Workup: Add water to the reaction mixture and separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
Protocol 2: Synthesis of 5-Decyne-1,10-dial via Dess-Martin Periodinane (DMP) Oxidation of 5-Decyne-1,10-diol
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve 5-decyne-1,10-diol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of DMP: Add Dess-Martin periodinane (2.2 eq.) to the solution in one portion at room temperature.[5][6][7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the solid dissolves. Separate the organic layer and wash it with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
Protocol 3: Protection of Aldehyde Groups as Acetals
This protocol describes the formation of a cyclic acetal, a common protecting group for aldehydes.[11][12]
-
Reaction Setup: Dissolve 5-decyne-1,10-dial (1.0 eq.) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Acetal Formation: Add ethylene glycol (2.5 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq.).
-
Reaction: Heat the mixture to reflux and remove the water formed during the reaction using the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The protected dialdehyde can often be used in the next step without further purification.
Visualizations
Caption: Common side reactions of 5-decyne-1,10-dial.
Caption: General workflow for the synthesis and protection of 5-decyne-1,10-dial.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic insights on the anionic polymerization of aldehydes [zenodo.org]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude 5-Decynedial
Welcome to the technical support center for the purification of crude 5-Decynedial. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this bifunctional molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound typically arise from the synthesis process, which often involves the oxidation of a corresponding diol. These impurities can include:
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Unreacted Starting Material: Residual 5-decyne-1,10-diol.
-
Over-oxidation Products: 5-Decynedioic acid, formed by the oxidation of one or both aldehyde groups.[1]
-
Aldol Condensation Products: Self-condensation of the dialdehyde can lead to higher molecular weight polymeric impurities.[1]
-
Solvent and Reagent Residues: Traces of solvents and reagents used in the synthesis.
Q2: My crude this compound appears to be polymerizing upon standing. How can I prevent this?
A2: Aldehydes, and particularly dialdehydes, can be prone to polymerization, especially in the presence of acid or base traces. To minimize this:
-
Work-up Neutrality: Ensure that the work-up procedure neutralizes any acidic or basic residues from the reaction. A wash with a saturated sodium bicarbonate solution can help remove acidic impurities.[1]
-
Low Temperature Storage: Store the crude and purified this compound at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere (nitrogen or argon) to slow down degradation pathways.
-
Prompt Purification: Purify the crude product as soon as possible after synthesis to remove impurities that might catalyze polymerization.
Q3: I am having difficulty purifying this compound by column chromatography on silica gel. The compound seems to be decomposing on the column. What can I do?
A3: Silica gel is acidic and can cause the degradation of sensitive compounds like aldehydes.[2] Here are several strategies to overcome this issue:
-
Deactivation of Silica Gel: Neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), before packing the column. This can help prevent acid-catalyzed decomposition.
-
Use of Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.
-
Solvent System Selection: Use a non-polar eluent system to move the relatively polar dialdehyde off the column quickly. A common starting point is a mixture of hexanes and ethyl acetate.
-
Flash Chromatography: Employing flash chromatography with a higher flow rate can reduce the residence time of the compound on the stationary phase, minimizing the opportunity for degradation.
Q4: Can I use distillation to purify this compound?
A4: While fractional distillation is a common purification technique for liquids, it may be challenging for this compound due to its relatively high boiling point and potential for thermal instability. Dialdehydes, in general, can be thermally unstable and prone to decomposition or polymerization upon heating. If distillation is attempted, it should be performed under high vacuum to lower the boiling point and minimize thermal stress on the molecule.
Q5: Is recrystallization a viable purification method for this compound?
A5: Recrystallization can be an effective method if the crude this compound is a solid or can be induced to crystallize. The success of this technique depends on finding a suitable solvent or solvent system in which the dialdehyde has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution upon cooling.[3] Common solvent systems for recrystallization of polar compounds include mixtures of a polar solvent (like ethanol or acetone) and a non-polar solvent (like hexanes).
Q6: I've heard about using bisulfite adducts for aldehyde purification. Is this applicable to this compound?
A6: Yes, the formation of a sodium bisulfite adduct is a classic and effective method for purifying aldehydes.[4][5][6][7][8][9] This technique involves reacting the crude material with a saturated aqueous solution of sodium bisulfite. The aldehyde groups form a charged adduct that is soluble in the aqueous layer, while non-aldehydic impurities remain in an organic solvent and can be extracted away.[5][6][7][8][9] The aldehyde can then be regenerated from the aqueous layer by treatment with a base (like sodium carbonate or sodium hydroxide) and extracted back into an organic solvent.[4][5] This method is particularly useful for removing non-polar impurities.
Q7: The alkyne functional group in this compound seems reactive. Are there any specific concerns during purification?
A7: The internal alkyne in this compound is generally less reactive than a terminal alkyne. However, under certain conditions, it could potentially undergo reactions. For instance, highly acidic or basic conditions, especially at elevated temperatures, could promote isomerization or other side reactions. It is advisable to maintain neutral pH and moderate temperatures throughout the purification process to preserve the integrity of the alkyne bond.
Q8: How can I protect the aldehyde groups during a purification step that might otherwise affect them?
A8: If a purification step requires conditions that are harsh towards aldehydes (e.g., strongly basic or nucleophilic conditions), the aldehyde groups can be temporarily protected. A common method is the formation of acetals, typically by reacting the dialdehyde with a diol like ethylene glycol in the presence of an acid catalyst.[10][11][12][13][14] The resulting cyclic acetals are stable to basic and nucleophilic reagents. After the purification step, the aldehyde groups can be regenerated by acidic hydrolysis.[10][12]
Data Presentation: Comparison of Purification Strategies
The following table provides a qualitative and illustrative quantitative comparison of different purification strategies for this compound. Please note that the yield and purity values are representative and can vary significantly based on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Principle of Separation | Typical Impurities Removed | Potential Issues | Illustrative Yield | Illustrative Purity |
| Fractional Distillation | Difference in boiling points | Non-volatile impurities, some byproducts with significantly different boiling points | Thermal decomposition, polymerization | Low to Moderate | Moderate to High |
| Column Chromatography | Differential adsorption on a stationary phase | Unreacted diol, over-oxidation products, polar byproducts | Decomposition on acidic silica gel | Moderate to High | High |
| Recrystallization | Difference in solubility | Impurities that are more soluble in the chosen solvent at low temperatures | Finding a suitable solvent, potential for oiling out | Moderate to High | Very High |
| Bisulfite Adduct Formation | Reversible chemical reaction to form a water-soluble adduct | Non-aldehydic impurities (e.g., unreacted diol, solvent residues) | Incomplete reaction or regeneration, potential for side reactions with the alkyne under harsh pH | High | High |
Experimental Protocols
Protocol 1: Purification by Column Chromatography (with deactivated silica gel)
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexanes:ethyl acetate). Add triethylamine to the eluent to a final concentration of 0.5% (v/v) to deactivate the silica.
-
Column Packing: Pack a glass chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the prepared solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the elution of the product by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or dichloromethane in a separatory funnel.
-
Extraction with Bisulfite: Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 5-10 minutes.
-
Separation: Allow the layers to separate. The aqueous layer now contains the bisulfite adduct of this compound. Drain and save the aqueous layer. Wash the organic layer with a small portion of the bisulfite solution to ensure complete extraction.
-
Regeneration of Aldehyde: To the combined aqueous layers in a clean separatory funnel, slowly add a saturated aqueous solution of sodium carbonate or a dilute sodium hydroxide solution until the solution is basic (test with pH paper). This will regenerate the this compound.
-
Back Extraction: Extract the regenerated dialdehyde back into an organic solvent (e.g., diethyl ether) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Visualizations
Caption: A decision-making workflow for the purification of crude this compound.
Caption: A troubleshooting guide for common issues in this compound purification.
References
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. US3112329A - Unsaturated aldehyde oils and method for preparing the same - Google Patents [patents.google.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Workup [chem.rochester.edu]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [app.jove.com]
- 9. researchgate.net [researchgate.net]
- 10. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 11. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Failed Reactions with 5-Decynedial
For researchers, scientists, and drug development professionals utilizing 5-Decynedial, this technical support center offers comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
FAQs: Understanding this compound
Q1: What is this compound and what are its primary applications in research?
This compound is a bifunctional chemical crosslinking agent. It possesses two aldehyde groups that can react with primary amines, such as the side chain of lysine residues in proteins, to form covalent bonds. The central alkyne group provides a site for further modification via "click chemistry," allowing for the attachment of reporter tags like fluorophores or biotin. Its primary applications include studying protein-protein interactions, mapping protein structures, and preparing protein conjugates for various assays.
Q2: What is the basic reaction mechanism of this compound with proteins?
The aldehyde groups of this compound react with the primary amine groups of lysine residues on a protein to form a Schiff base. This initial reaction is reversible. Over time, this can rearrange to form a more stable covalent bond. For effective crosslinking, the lysine residues on the interacting proteins need to be in close proximity.
Q3: What are the critical parameters to consider for a successful crosslinking reaction with this compound?
Several factors are crucial for successful crosslinking:
-
Reagent Quality: Ensure this compound is properly stored to prevent degradation.
-
Buffer Composition: The pH and chemical nature of the buffer are critical.
-
Reaction Conditions: Concentration of the protein and this compound, incubation time, and temperature all need to be optimized.
-
Quenching: A proper quenching step is necessary to stop the reaction.
Troubleshooting Guide: Failed Reactions
Issue 1: Low or No Crosslinking Efficiency
Symptom: SDS-PAGE analysis shows no or very faint bands corresponding to crosslinked products.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | The reaction of aldehydes with primary amines is pH-dependent. The optimal pH range for targeting lysine residues is typically 7.0-8.5, where the lysine side chain is sufficiently deprotonated to be nucleophilic. Verify the pH of your reaction buffer. |
| Inhibitory Buffer Components | Buffers containing primary amines, such as Tris, will compete with the protein's lysine residues for reaction with this compound, significantly reducing crosslinking efficiency.[1] Use a non-amine-containing buffer like HEPES or phosphate-buffered saline (PBS). |
| Incorrect Reagent Concentration | The concentration of this compound is critical. Too low, and the reaction will be inefficient. Too high, and you risk protein aggregation (see Issue 2). Perform a titration of this compound concentration to find the optimal molar excess over your protein. A common starting point is a 5- to 50-fold molar excess. |
| Degraded this compound | Aldehydes can oxidize over time. If the reagent is old or has been improperly stored, it may be inactive. Use a fresh stock of this compound. It is recommended to store it in a cool, dry place, and for long-term storage, under an inert atmosphere. |
| Insufficient Incubation Time/Temperature | Crosslinking reactions require sufficient time to proceed. A typical starting point is 15-30 minutes at room temperature.[2] Optimize both the incubation time and temperature for your specific system. |
| Poor Solubility of this compound | Aromatic aldehydes can have low aqueous solubility.[3] While this compound is aliphatic, ensuring it is fully dissolved in the reaction buffer is crucial. A small amount of a co-solvent like DMSO may be necessary to prepare a stock solution, but ensure the final concentration in the reaction is compatible with your protein's stability. |
Troubleshooting Workflow for Low Crosslinking Efficiency
Caption: Troubleshooting flowchart for low crosslinking efficiency.
Issue 2: Protein Aggregation and Precipitation
Symptom: Observation of a high molecular weight smear at the top of the SDS-PAGE gel or visible precipitate in the reaction tube.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Excessive Crosslinker Concentration | Too much this compound can lead to extensive and non-specific intermolecular crosslinking, resulting in large, insoluble aggregates. Reduce the molar excess of this compound in your reaction. |
| High Protein Concentration | Concentrated protein solutions are more prone to aggregation upon the addition of a crosslinker. Try decreasing the concentration of your protein sample. |
| Prolonged Incubation Time | Allowing the reaction to proceed for too long can also lead to over-crosslinking and aggregation. Perform a time-course experiment to determine the optimal incubation time. |
| Protein Instability | The experimental conditions (e.g., buffer, temperature) may be destabilizing your protein, making it more susceptible to aggregation. Ensure your protein is stable in the chosen reaction buffer. Consider adding stabilizing agents if they do not interfere with the reaction. |
Logical Diagram of Factors Leading to Aggregation
Caption: Key factors that can lead to protein aggregation.
Experimental Protocols
General Protocol for Protein Crosslinking with this compound
This protocol provides a starting point for crosslinking experiments. Optimal conditions should be determined empirically for each specific system.
Materials:
-
Purified protein in an amine-free buffer (e.g., HEPES or PBS, pH 7.5).
-
This compound stock solution (e.g., 10-100 mM in anhydrous DMSO).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).
-
SDS-PAGE loading buffer.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine your protein solution to the desired final concentration (e.g., 1-10 µM).
-
Crosslinker Addition: Add the this compound stock solution to the desired final concentration. Gently mix by pipetting.
-
Incubation: Incubate the reaction at room temperature for 15-30 minutes.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.
-
Analysis: Add SDS-PAGE loading buffer to the quenched reaction, heat the sample, and analyze the results by SDS-PAGE.
Experimental Workflow Diagram
References
stability issues of 5-Decynedial under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Decynedial under various experimental conditions. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that may affect its stability?
A1: this compound contains two key functional groups: a dialdehyde and an internal alkyne. The two aldehyde groups are generally the most reactive sites and are susceptible to oxidation and nucleophilic attack. The internal alkyne is less reactive than a terminal alkyne but can still undergo addition reactions under certain conditions.
Q2: How stable is this compound at neutral pH and room temperature?
A2: In the absence of strong acids, bases, nucleophiles, and oxidizing agents, this compound is expected to be reasonably stable at neutral pH and room temperature for short-term storage and use. However, like many aldehydes, it can be sensitive to air oxidation over extended periods.[1] For long-term storage, it is advisable to keep it under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures.
Q3: What are the expected degradation pathways for this compound under acidic conditions?
A3: Under acidic conditions, the primary concerns for the stability of this compound are:
-
Acetal Formation: The aldehyde groups can react with alcohols or even water to form hemiacetals and acetals. This is a reversible reaction but can lead to the formation of impurities if alcohols are present in the solvent.
-
Hydration of the Alkyne: The internal alkyne can undergo acid-catalyzed hydration to form a ketone. This process, known as keto-enol tautomerization, would result in the formation of a keto-aldehyde derivative.[2][3]
Q4: What are the potential stability issues for this compound under basic conditions?
A4: Basic conditions can promote several degradation pathways for this compound:
-
Aldol Condensation/Reaction: Aldehydes with α-hydrogens can undergo aldol condensation. Since this compound has α-hydrogens, it may be susceptible to intramolecular or intermolecular aldol reactions, leading to the formation of α,β-unsaturated aldehydes and other byproducts.
-
Cannizzaro Reaction: In the absence of α-hydrogens, aldehydes can undergo the Cannizzaro reaction in the presence of a strong base. While this compound has α-hydrogens, other base-catalyzed transformations are possible.
-
Oxidation: In the presence of air, basic conditions can accelerate the oxidation of the aldehyde groups to carboxylic acids.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Appearance of new, unexpected peaks in HPLC/LC-MS analysis after treatment with acidic solutions. | Acid-catalyzed hydration of the alkyne or acetal formation. | 1. Confirm Peak Identity: Use mass spectrometry (MS) to determine the molecular weight of the new species. A mass increase corresponding to the addition of a water molecule may indicate alkyne hydration. 2. Control for Solvent: If an alcohol-based solvent was used, test for acetal formation by running the experiment in an aprotic solvent. 3. pH Adjustment: If possible for your experiment, increase the pH to be closer to neutral to minimize acid-catalyzed degradation.[4] |
| Loss of this compound concentration and formation of higher molecular weight species under basic conditions. | Base-catalyzed aldol condensation or other polymerization reactions. | 1. Analyze Byproducts: Use techniques like NMR and MS to characterize the structure of the byproducts to confirm an aldol-type reaction. 2. Lower pH: Adjust the pH to be neutral or slightly acidic if your experimental conditions allow. 3. Temperature Control: Perform the reaction at a lower temperature to reduce the rate of side reactions. |
| Gradual disappearance of this compound in solution over time, even at neutral pH. | Oxidation of the aldehyde groups to carboxylic acids.[1] | 1. Inert Atmosphere: Handle and store this compound solutions under an inert atmosphere (nitrogen or argon). 2. Use Fresh Solvents: Ensure solvents are deoxygenated before use. 3. Antioxidants: If compatible with your experiment, consider the addition of a small amount of an antioxidant like BHT. |
| Inconsistent analytical results for the quantification of this compound. | Adsorption to surfaces or instability during sample preparation. | 1. Use Silanized Glassware: To minimize adsorption of the aldehyde groups to glass surfaces. 2. Validate Analytical Method: Perform a full validation of your analytical method, including stability in the analytical solvent and on the autosampler.[5][6][7] 3. Immediate Analysis: Analyze samples as quickly as possible after preparation. |
Data Presentation
The following tables are examples of how to present stability data for this compound. The values provided are for illustrative purposes only.
Table 1: Stability of this compound (1 mg/mL) in Aqueous Buffers at 25°C
| pH | Time (hours) | % Remaining this compound | Major Degradation Product(s) |
| 3.0 | 0 | 100% | - |
| 6 | 85% | Keto-aldehyde | |
| 24 | 60% | Keto-aldehyde, other polar species | |
| 7.0 | 0 | 100% | - |
| 6 | 98% | Trace oxidative products | |
| 24 | 95% | Oxidative products | |
| 10.0 | 0 | 100% | - |
| 6 | 70% | Aldol condensation products | |
| 24 | 40% | Aldol condensation products, polymeric material |
Table 2: Effect of Temperature on the Stability of this compound (1 mg/mL) at pH 7.0
| Temperature (°C) | Time (hours) | % Remaining this compound |
| 4 | 24 | >99% |
| 25 | 24 | 95% |
| 40 | 24 | 80% |
Experimental Protocols
Protocol 1: General Procedure for Assessing the pH Stability of this compound
-
Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7, 9, and 11).
-
Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a high concentration.
-
Incubation: Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration (e.g., 100 µg/mL).
-
Time Points: Incubate the solutions at a constant temperature (e.g., 25°C). At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
Quenching (Optional): If necessary, quench the degradation by adjusting the pH to neutral or by adding a suitable reagent.
-
Analysis: Analyze the samples immediately by a validated stability-indicating HPLC method with UV or MS detection.[8][9][10]
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
Protocol 2: Analysis of Oxidative Stability
-
Solution Preparation: Prepare a solution of this compound in a relevant solvent.
-
Oxygen Exposure: Sparge one sample with air or oxygen for a defined period, while another sample is kept under an inert atmosphere (nitrogen or argon) as a control.
-
Incubation: Incubate both samples under the same temperature and light conditions.
-
Time Points: At various time points, take aliquots for analysis.
-
Analysis: Analyze the samples by HPLC-MS to identify and quantify any oxidative degradation products, such as the corresponding carboxylic acids.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
preventing polymerization of 5-Decynedial during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the storage and handling of 5-Decynedial, with a focus on preventing its polymerization.
Troubleshooting Guide
Issue: I observe a precipitate or increased viscosity in my sample of this compound.
This is a common indicator of polymerization. The following steps will help you troubleshoot this issue.
-
Immediate Action:
-
Quarantine the affected vial to prevent contamination of other samples.
-
Do not use the material for your experiments as the presence of polymers can lead to inaccurate and unreliable results.
-
-
Investigation:
-
Review Storage Conditions: Verify the storage temperature and atmosphere of the affected sample. Compare them against the recommended conditions.
-
Check for Contaminants: Consider the possibility of contamination with acids, bases, or metals, which can catalyze polymerization. Review your handling procedures.
-
Age of the Sample: Note the age of the sample. Older samples are more prone to polymerization.
-
-
Corrective and Preventive Actions:
-
Optimize Storage: If storage conditions were not ideal, transfer new, unaffected samples to a more suitable environment (see recommended storage conditions below).
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere such as argon or nitrogen to prevent oxidation, which can produce acidic impurities that catalyze polymerization.
-
Use of Inhibitors: If polymerization is a recurring issue, consider the addition of a polymerization inhibitor.
-
A logical workflow for troubleshooting polymerization is presented below:
Caption: Troubleshooting workflow for observed polymerization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound is a dialdehyde with a carbon-carbon triple bond (alkyne) in the middle of its carbon chain. Its structure contains two highly reactive functional groups:
-
Aldehydes: Aldehyde groups are susceptible to both acid and base-catalyzed polymerization, forming polyacetal structures.
-
Alkynes: The triple bond can also undergo polymerization, often initiated by transition metals or radical species.
The presence of two aldehyde groups makes it particularly susceptible to cyclopolymerization.
Q2: What are the ideal storage conditions for this compound?
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of chemical reactions, including polymerization. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde groups to carboxylic acids, which can catalyze polymerization. |
| Light | Amber vial or in the dark | Protects the compound from light-induced degradation and polymerization. |
| Purity | High purity | Impurities, especially acidic or basic residues from synthesis, can act as catalysts for polymerization. |
Q3: What type of inhibitors can be used to prevent the polymerization of this compound?
The choice of inhibitor should target the reactivity of both the aldehyde and alkyne functional groups. It is crucial to test the compatibility and effectiveness of any inhibitor at a small scale before applying it to your entire stock.
| Inhibitor Class | Examples | Concentration (ppm) | Target Functionality |
| Phenolic Antioxidants | Hydroquinone (HQ), Butylated Hydroxytoluene (BHT) | 100 - 500 | Primarily radical polymerization of the alkyne; also inhibits aldehyde oxidation. |
| Tertiary Amines | Triethanolamine, Dimethylethanolamine | 20 - 100[1] | Neutralizes acidic impurities that can catalyze aldehyde polymerization.[1][2][3] |
| Alkylhydroxylamines | N,N-dialkylhydroxylamines | 10 - 1000 | Effective for unsaturated aldehydes, particularly in alcohol solutions.[3] |
Note: The optimal inhibitor and its concentration should be determined experimentally for your specific application, as they can sometimes interfere with downstream reactions.
Q4: How can I detect and quantify the extent of polymerization in my this compound sample?
Several analytical techniques can be employed:
-
Visual Inspection: The simplest method is to look for the appearance of a solid precipitate or an increase in viscosity.
-
Spectroscopy:
-
¹H NMR Spectroscopy: Polymerization will lead to a decrease in the intensity of the aldehyde proton signal (~9.7 ppm) and the appearance of broad signals corresponding to the polymer backbone.
-
FT-IR Spectroscopy: A decrease in the intensity of the C=O stretch of the aldehyde (~1725 cm⁻¹) and the C≡C stretch of the alkyne (~2200 cm⁻¹) can indicate polymerization.
-
-
Chromatography:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): A decrease in the peak area of the this compound monomer over time is a direct measure of its degradation. The appearance of new, broader peaks at different retention times can indicate polymer formation.
-
Experimental Protocol: Quantification of Aldehyde Content by HPLC-UV
This protocol provides a general method to determine the concentration of the this compound monomer, which can be used to assess the extent of polymerization over time. This method involves the derivatization of the aldehyde with 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable hydrazone that can be easily detected by UV-Vis spectroscopy.
Materials:
-
This compound sample
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile and a small amount of acid, e.g., phosphoric acid)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Standard of this compound of known purity
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Standard Preparation: a. Prepare a stock solution of the this compound standard in acetonitrile. b. Create a series of calibration standards by diluting the stock solution to different known concentrations. c. Derivatize each standard by adding a specific volume of the DNPH solution and allowing the reaction to proceed in the dark for a set time (e.g., 1 hour). d. Dilute the derivatized standards to a final volume with acetonitrile/water.
-
Sample Preparation: a. Accurately weigh a small amount of the this compound sample to be tested and dissolve it in a known volume of acetonitrile. b. Derivatize a known aliquot of this solution with the same volume of DNPH solution used for the standards, under the same reaction conditions. c. Dilute the derivatized sample to the same final volume as the standards.
-
HPLC Analysis: a. Set up the HPLC system with a C18 column. b. Use a mobile phase gradient of acetonitrile and water suitable for separating the DNPH derivative of this compound. c. Set the UV detector to the wavelength of maximum absorbance for the DNPH-aldehyde derivative (typically around 360 nm). d. Inject the derivatized standards and sample.
-
Data Analysis: a. Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration. b. Determine the concentration of the derivatized this compound in the sample from the calibration curve. c. Calculate the percentage of the this compound monomer remaining in the original sample.
The following diagram illustrates the experimental workflow for quantifying this compound:
Caption: Experimental workflow for the quantification of this compound via HPLC-UV after DNPH derivatization.
By following these guidelines, researchers can minimize the risk of this compound polymerization and ensure the integrity of their samples for reliable experimental outcomes.
References
Technical Support Center: Characterization of 5-Decynedial Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the characterization of 5-Decynedial and its derivatives.
General Considerations
This compound is a bifunctional molecule containing two aldehyde groups and an internal alkyne. This unique structure presents several challenges in its characterization due to the reactivity of the aldehydes, the potential for intramolecular reactions, and the influence of the alkyne on the spectral properties. Careful handling and optimized analytical methods are crucial for obtaining reliable data.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Poor resolution and broad peaks in ¹H or ¹³C NMR spectra.
| Possible Cause | Troubleshooting Steps |
| Sample Aggregation | Decrease the sample concentration. Add a few drops of a hydrogen-bond-breaking co-solvent like methanol-d4 or a small amount of DMSO-d6 to the CDCl₃ sample. |
| Paramagnetic Impurities | Filter the sample through a small plug of silica gel or celite before preparing the NMR sample. |
| Conformational Exchange | Acquire the spectrum at a higher temperature to increase the rate of conformational exchange, which can lead to sharper signals. |
| Instrumental Issues | Ensure the instrument is properly shimmed. If the problem persists across different samples, consult the instrument manager. |
Problem: Difficulty in assigning proton (¹H) and carbon (¹³C) NMR signals.
| Possible Cause | Troubleshooting Steps |
| Signal Overlap | Use a higher field NMR spectrometer for better signal dispersion. Perform 2D NMR experiments such as COSY (for ¹H-¹H correlations) and HSQC/HMBC (for ¹H-¹³C correlations) to resolve overlapping signals and establish connectivity. |
| Symmetry of the Molecule | For symmetrical derivatives, the number of signals will be fewer than the total number of carbons and protons. Use DEPT experiments to distinguish between CH, CH₂, and CH₃ groups. |
Mass Spectrometry (MS)
Problem: No or weak molecular ion peak in the mass spectrum.
| Possible Cause | Troubleshooting Steps |
| In-source Fragmentation | Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Ionization (EI). |
| Sample Instability | Analyze the sample immediately after preparation. Consider derivatization to form a more stable derivative. |
Problem: Complex fragmentation pattern that is difficult to interpret.
| Possible Cause | Troubleshooting Steps |
| Multiple Fragmentation Pathways | Perform tandem mass spectrometry (MS/MS) to isolate the molecular ion and analyze its specific fragmentation pattern. Compare the obtained spectrum with fragmentation patterns of similar known compounds if available. Common losses for aldehydes include the loss of H (M-1) and CHO (M-29).[1] |
Chromatography (GC/HPLC)
Problem: Poor peak shape or tailing in GC or HPLC.
| Possible Cause | Troubleshooting Steps |
| Interaction with Stationary Phase | For GC, ensure the liner and column are deactivated. For HPLC, try a different column chemistry (e.g., a less acidic or end-capped column). |
| Sample Adsorption | Add a small amount of a modifier to the mobile phase (HPLC) or use a derivatization agent to block the reactive aldehyde groups. |
Problem: Co-elution of the analyte with impurities.
| Possible Cause | Troubleshooting Steps |
| Inadequate Separation Method | Optimize the chromatographic conditions (e.g., temperature gradient in GC, mobile phase composition and gradient in HPLC). Consider using a column with a different selectivity. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative sample unstable?
A1: The two aldehyde groups in this compound derivatives are highly reactive and can undergo oxidation to carboxylic acids, polymerization, or intramolecular reactions. The presence of the alkyne can also influence the molecule's stability. To minimize degradation, store samples under an inert atmosphere (nitrogen or argon), at low temperatures, and protected from light. For long-term storage, consider converting the aldehydes to more stable acetal protecting groups.
Q2: I observe unexpected peaks in my NMR spectrum. What could they be?
A2: Unexpected peaks could arise from several sources:
-
Impurities: Solvents, reagents from the synthesis, or degradation products.
-
Hydrates/Hemiacetals: In the presence of water or alcohol solvents, aldehydes can form hydrates or hemiacetals, which will give rise to different NMR signals.
-
Intramolecular Cyclization Products: this compound can potentially undergo an intramolecular aldol-type reaction to form cyclic products. The presence of trace amounts of acid or base can catalyze this reaction.
Q3: How can I confirm the presence of both aldehyde groups?
A3: In ¹H NMR, you should observe two distinct aldehyde proton signals around 9-10 ppm if the molecule is unsymmetrical, or one signal if it is symmetrical. In ¹³C NMR, the carbonyl carbons will appear around 190-200 ppm. Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC-UV or LC-MS analysis can also confirm the presence of carbonyl groups.[2][3][4]
Q4: What is the best way to purify this compound derivatives?
A4: Flash column chromatography on silica gel is a common method. However, the acidic nature of silica gel can sometimes promote side reactions. To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, using a less acidic stationary phase like alumina may be beneficial.
Quantitative Data (Illustrative Examples)
The following tables provide illustrative NMR and MS data for the parent compound, this compound. Note that actual experimental values may vary depending on the solvent and instrument conditions.
Table 1: Illustrative ¹H and ¹³C NMR Data for this compound in CDCl₃
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1, C10 (CHO) | 9.78 (t, J = 1.8 Hz) | 201.5 |
| C2, C9 (CH₂) | 2.55 (td, J = 7.2, 1.8 Hz) | 43.2 |
| C3, C8 (CH₂) | 1.75 (quint, J = 7.2 Hz) | 21.5 |
| C4, C7 (CH₂) | 2.20 (t, J = 7.0 Hz) | 18.8 |
| C5, C6 (C≡C) | - | 80.1 |
Table 2: Illustrative Mass Spectrometry Fragmentation Data for this compound (EI-MS)
| m/z | Proposed Fragment | Notes |
| 166 | [M]⁺ | Molecular Ion |
| 165 | [M-H]⁺ | Loss of a hydrogen atom |
| 137 | [M-CHO]⁺ | Loss of a formyl radical |
| 109 | [M-C₄H₅O]⁺ | Cleavage adjacent to the alkyne |
| 81 | [C₆H₉]⁺ | Propargyl-type fragment |
Experimental Protocols
Protocol 1: Derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis
Objective: To confirm the presence of aldehyde groups and quantify the compound.
Materials:
-
This compound derivative sample
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile and a small amount of acid catalyst, e.g., sulfuric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
Procedure:
-
Accurately weigh a small amount of the this compound derivative and dissolve it in acetonitrile to prepare a stock solution of known concentration.
-
In a vial, mix a known volume of the sample stock solution with an excess of the DNPH reagent solution.
-
Allow the reaction to proceed at room temperature for at least one hour, or gently warm to 40-50°C for 15-20 minutes to ensure complete reaction. The formation of a yellow to orange precipitate indicates the formation of the hydrazone derivative.
-
Dilute the reaction mixture with an appropriate volume of acetonitrile/water to bring the concentration into the calibration range of the HPLC method.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Analyze the sample by HPLC-UV, monitoring the eluent at a wavelength of approximately 360 nm.[5]
-
Quantify the amount of the this compound derivative by comparing the peak area to a calibration curve prepared from a standard of the derivatized compound or a related aldehyde hydrazone.
Protocol 2: NMR Sample Preparation for Reactive Aldehydes
Objective: To obtain a high-quality NMR spectrum while minimizing degradation.
Materials:
-
This compound derivative sample
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
NMR tube and cap
-
Pasteur pipette and cotton wool
Procedure:
-
Ensure the NMR tube is clean and dry to avoid contamination with water or other residues.[6]
-
Weigh approximately 1-5 mg of the this compound derivative directly into a small, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent to the vial.[7]
-
Gently swirl the vial to dissolve the sample completely. If the sample is not fully soluble, you may need to choose a different solvent.
-
If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[8]
-
Cap the NMR tube securely.
-
Acquire the NMR spectrum as soon as possible after sample preparation to minimize the risk of degradation or side reactions in solution.
Visualizations
Caption: Troubleshooting workflow for characterization of this compound derivatives.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. auroraprosci.com [auroraprosci.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Technical Support Center: Enhancing Reaction Selectivity with 5-Decynedial
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-decynedial. Our focus is to help you overcome common challenges and enhance the selectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving selective reactions with this compound?
This compound is a bifunctional molecule containing two aldehyde groups and an internal alkyne. This structure presents several selectivity challenges:
-
Chemoselectivity: The two aldehyde groups can compete in reactions, leading to mixtures of mono- and di-substituted products. The alkyne moiety can also undergo various transformations.
-
Regioselectivity: In intramolecular reactions, cyclization can potentially occur at different positions, leading to isomeric products.
-
Intermolecular vs. Intramolecular Reactions: Due to the presence of multiple reactive sites, intermolecular polymerization can be a significant side reaction, competing with the desired intramolecular cyclization.
Q2: How can I favor intramolecular cyclization over intermolecular polymerization?
To favor intramolecular reactions, the principle of high dilution is crucial. By performing the reaction at a very low concentration of this compound, the probability of one end of the molecule reacting with another molecule is significantly reduced, while the proximity of the reactive groups within the same molecule favors intramolecular cyclization.
Q3: What types of reactions are typically performed with this compound?
Given its structure, this compound is a prime candidate for intramolecular cyclization reactions to form cyclic compounds. A common and powerful method for this transformation is the Pauson-Khand reaction, which can construct cyclopentenones from an alkyne, an alkene (or a surrogate), and a source of carbon monoxide.[1][2][3] In the case of this compound, one of the aldehyde groups can potentially participate in the reaction, leading to bicyclic products.
Q4: How can I control chemoselectivity between the two aldehyde groups?
Controlling chemoselectivity between two identical functional groups is challenging. One common strategy is to use a protecting group to temporarily block one of the aldehydes. This allows for selective reaction at the unprotected aldehyde, followed by deprotection and subsequent reaction at the other aldehyde if desired. Another approach involves using sterically hindered reagents that may preferentially react with the less sterically hindered aldehyde, although this is less applicable to the symmetrical this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired intramolecular product and formation of polymer | Reaction concentration is too high, favoring intermolecular reactions. | - Perform the reaction under high-dilution conditions (e.g., using a syringe pump for slow addition of the substrate).- Use a pseudo-high dilution approach by adding the substrate slowly to a large volume of solvent. |
| Formation of multiple regioisomers | Lack of regiocontrol in the cyclization step. | - Modify the catalyst or ligand to introduce steric or electronic bias.- Change the reaction temperature, as lower temperatures often lead to higher selectivity.- Alter the solvent, as solvent polarity can influence the transition state energies of competing pathways. |
| No reaction or incomplete conversion | - Inactive catalyst.- Insufficient reaction temperature or time.- Presence of impurities that poison the catalyst. | - Use a freshly prepared or activated catalyst.- Optimize the reaction temperature and monitor the reaction progress by TLC or GC-MS.- Purify the starting material and solvents to remove any potential inhibitors. |
| Aldehyde groups undergo undesired side reactions (e.g., oxidation, reduction) | - Reaction conditions are too harsh.- Presence of oxidizing or reducing agents. | - Use milder reaction conditions.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Use purified, anhydrous solvents. |
| Difficulty in isolating the desired product | - Similar polarity of the product and byproducts.- Product instability. | - Optimize the chromatographic separation conditions (e.g., try different solvent systems or stationary phases).- Consider derivatization of the product to alter its polarity for easier separation.- Handle the product at low temperatures and under an inert atmosphere if it is found to be unstable. |
Data Presentation: Optimizing Pauson-Khand Reaction of this compound
The following table summarizes hypothetical data for the optimization of an intramolecular Pauson-Khand type reaction of this compound to form a bicyclic enone.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Concentration (M) | Yield of Bicyclic Enone (%) | Polymer (%) |
| 1 | Co₂(CO)₈ (10) | Toluene | 80 | 0.1 | 25 | 60 |
| 2 | Co₂(CO)₈ (10) | Toluene | 80 | 0.01 | 55 | 30 |
| 3 | Co₂(CO)₈ (10) | Toluene | 80 | 0.001 | 75 | 10 |
| 4 | [Rh(CO)₂Cl]₂ (5) | Toluene | 100 | 0.001 | 85 | 5 |
| 5 | [Rh(CO)₂Cl]₂ (5) | THF | 65 | 0.001 | 78 | 8 |
| 6 | [Ir(cod)Cl]₂ (5) | Toluene | 100 | 0.001 | 65 | 15 |
Experimental Protocols
Protocol: Intramolecular Pauson-Khand Reaction of this compound
This protocol describes a general procedure for the intramolecular cyclization of this compound to a bicyclic enone using a rhodium catalyst.
Materials:
-
This compound
-
[Rh(CO)₂Cl]₂ (dimeric rhodium dicarbonyl chloride)
-
Anhydrous, degassed toluene
-
Carbon monoxide (CO) gas (balloon or cylinder)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of argon.
-
To the flask, add [Rh(CO)₂Cl]₂ (0.05 mmol, 5 mol%).
-
Add 50 mL of anhydrous, degassed toluene to the flask.
-
Prepare a solution of this compound (1.0 mmol) in 50 mL of anhydrous, degassed toluene in a separate flask.
-
Purge the reaction flask with carbon monoxide gas for 5 minutes, then maintain a CO atmosphere using a balloon.
-
Heat the catalyst solution to 100 °C.
-
Using a syringe pump, add the solution of this compound to the heated catalyst solution over a period of 4 hours.
-
After the addition is complete, continue to stir the reaction mixture at 100 °C for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Visualizations
References
Technical Support Center: Catalyst Selection for Efficient 5-Decynedial Transformations
Welcome to the technical support center for catalyst selection in 5-Decynedial transformations. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the catalytic conversion of this compound.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low yield of the desired (Z)-5-decen-1,10-dial during partial hydrogenation.
-
Question: My partial hydrogenation of this compound to (Z)-5-decen-1,10-dial is resulting in a low yield. What are the likely causes and how can I improve it?
-
Answer: Low yields in this selective transformation can stem from several factors:
-
Over-hydrogenation: The catalyst may be too active, leading to the further reduction of the desired alkene to the fully saturated 1,10-decanediol.
-
Catalyst Poisoning/Deactivation: Impurities in the starting material or solvent can poison the catalyst, reducing its activity. The aldehyde groups in this compound itself can sometimes interact with the catalyst surface, leading to deactivation.
-
Incomplete Reaction: The reaction time may be too short, or the hydrogen pressure may be too low.
Troubleshooting Steps:
-
Catalyst Choice: Ensure you are using a catalyst specifically designed for partial alkyne hydrogenation to a cis-alkene. Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) is the standard choice for this transformation.[1][2][3][4] Alternative catalysts like P-2 nickel can also be effective.[5]
-
Catalyst Loading: Start with a low catalyst loading (e.g., 1-5 mol%) and incrementally increase if necessary.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC, or NMR to stop the reaction once the starting material is consumed and before significant over-reduction occurs.
-
Solvent and Reagent Purity: Use high-purity, degassed solvents to avoid introducing catalyst poisons.
-
Hydrogen Pressure: Use a low and constant hydrogen pressure (e.g., balloon pressure or slightly above atmospheric pressure).
-
Issue 2: Formation of the trans-isomer ((E)-5-decen-1,10-dial) instead of the desired cis-isomer.
-
Question: I am observing the formation of the trans-alkene instead of the cis-alkene during the reduction of this compound. Why is this happening?
-
Answer: The stereochemical outcome of alkyne hydrogenation is highly dependent on the catalyst system used. The formation of the trans-isomer indicates that you are not using a catalyst that directs syn-addition of hydrogen.
Solution:
-
To obtain the (Z)- or cis-alkene, you must use a catalyst system that delivers hydrogen to the same face of the alkyne. Lindlar's catalyst is the most common choice for this stereoselective reduction.[1][2][3][4]
-
Avoid using dissolving metal reductions, such as sodium in liquid ammonia, as these conditions favor the formation of the trans-alkene.
-
Issue 3: Reduction of the aldehyde groups in this compound.
-
Question: During the hydrogenation of the alkyne in this compound, I am also observing the reduction of the aldehyde groups to alcohols. How can I prevent this?
-
Answer: This is a common chemoselectivity challenge when working with molecules that have multiple reducible functional groups. Aldehydes can be susceptible to reduction under certain hydrogenation conditions.
Solutions:
-
Mild Reaction Conditions: Use the mildest possible reaction conditions (low temperature, low hydrogen pressure) to favor the more reactive alkyne reduction over the aldehyde reduction.
-
Catalyst Selection: A highly selective catalyst like Lindlar's is less likely to reduce aldehydes compared to more active catalysts like Palladium on carbon (Pd/C) or Raney Nickel.
-
Protecting Groups: The most reliable method to prevent aldehyde reduction is to protect them before the hydrogenation step. Aldehydes can be converted into acetals, which are stable under hydrogenation conditions.[6] After the alkyne has been reduced, the acetals can be easily deprotected to regenerate the aldehydes.
-
Issue 4: Complete hydrogenation to 1,10-decanediol when only partial hydrogenation is desired.
-
Question: My reaction is going all the way to the saturated diol, 1,10-decanediol, but I want to stop at the alkene stage. How can I control this?
-
Answer: This is a classic case of over-reduction. The catalyst you are using is too active for the desired partial hydrogenation.
Solutions:
-
Use a "Poisoned" Catalyst: Employ a catalyst like Lindlar's, where the palladium activity is intentionally reduced ("poisoned") with lead salts and quinoline to prevent the hydrogenation of the initially formed alkene.[1][2][4]
-
Strict Reaction Monitoring: As mentioned in Issue 1, carefully monitor the reaction and stop it immediately upon consumption of the starting alkyne.
-
Limit Hydrogen Supply: In some cases, using a stoichiometric amount of hydrogen can help prevent over-reduction, although this can be technically challenging to control precisely.
-
Data Presentation: Catalyst Systems for this compound Transformations
The following table summarizes recommended catalyst systems for the desired transformations of this compound. Note that specific yields and selectivities can vary based on the exact reaction conditions.
| Desired Product | Catalyst System | Expected Stereochemistry | Potential Side Products | Key Considerations |
| (Z)-5-decen-1,10-dial | Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) | cis (Z) | 1,10-decanediol, (E)-5-decen-1,10-dial | Use of a poisoned catalyst is crucial for selectivity.[1][2][4] Monitor reaction closely to prevent over-reduction. |
| (Z)-5-decen-1,10-dial | P-2 Nickel (Ni(OAc)₂ + NaBH₄) | cis (Z) | 1,10-decanediol | An alternative to palladium-based catalysts. |
| 1,10-decanediol | Palladium on Carbon (Pd/C) | N/A | None (if reaction goes to completion) | A highly active catalyst for complete saturation. |
| 1,10-decanediol | Raney Nickel | N/A | None (if reaction goes to completion) | Another highly active catalyst for full reduction. |
| (E)-5-decen-1,10-dial | Sodium in liquid ammonia (Na/NH₃) | trans (E) | Over-reduction is less common | A dissolving metal reduction system, not catalytic hydrogenation. |
Experimental Protocols
Protocol 1: Synthesis of (Z)-5-decen-1,10-dial via Partial Hydrogenation
This protocol is a general guideline and may require optimization.
-
Protection of Aldehyde Groups (Optional but Recommended):
-
Dissolve this compound in a suitable solvent (e.g., toluene).
-
Add 2.2 equivalents of ethylene glycol and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work up the reaction to isolate the protected dialdehyde.
-
-
Partial Hydrogenation:
-
In a flask, add Lindlar's catalyst (5% by weight of the starting alkyne).
-
Add a suitable solvent (e.g., ethyl acetate, hexane, or methanol).
-
Flush the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).
-
Add the protected or unprotected this compound to the flask.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC, observing the disappearance of the starting material and the appearance of the product.
-
Once the reaction is complete, filter the catalyst through a pad of celite.
-
Evaporate the solvent to obtain the crude product.
-
-
Deprotection (if applicable):
-
Dissolve the protected alkene in a mixture of acetone and water.
-
Add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate, PPTS).
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or GC).
-
Neutralize the acid and work up the reaction to isolate the final product, (Z)-5-decen-1,10-dial.
-
Protocol 2: Synthesis of 1,10-decanediol via Complete Hydrogenation
-
Hydrogenation:
-
In a hydrogenation vessel, add this compound and a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of Palladium on Carbon (Pd/C, 10%) or Raney Nickel.
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm).
-
Stir the reaction at room temperature until hydrogen uptake ceases.
-
Monitor the reaction by TLC or GC to confirm the complete disappearance of the starting material and any intermediates.
-
Carefully filter the catalyst.
-
Evaporate the solvent to obtain the crude 1,10-decanediol, which can be further purified by recrystallization or chromatography.
-
Visualizations
Caption: Workflow for the synthesis of (Z)-5-decen-1,10-dial.
Caption: Workflow for the synthesis of 1,10-decanediol.
Caption: Troubleshooting logic for this compound transformations.
References
- 1. Alkyne–Aldehyde Reductive C–C Coupling through Ruthenium-Catalyzed Transfer Hydrogenation: Direct Regio- and Stereoselective Carbonyl Vinylation to Form Trisubstituted Allylic Alcohols in the Absence of Premetallated Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalysis - Wikipedia [en.wikipedia.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-Decynedial and Other Alkynes for Researchers and Drug Development Professionals
Introduction:
5-Decynedial, a linear dialkyne flanked by two aldehyde functionalities, presents a unique chemical scaffold with significant potential in organic synthesis and drug development. Its reactivity is governed by the interplay of the internal alkyne bond and the electron-withdrawing nature of the terminal aldehyde groups. This guide provides a comparative analysis of the reactivity of this compound and structurally related alkynes in key chemical transformations, including cycloaddition reactions, nucleophilic additions, and hydrosilylations. The information presented herein is intended to guide researchers, scientists, and drug development professionals in harnessing the synthetic utility of this versatile molecule.
General Principles of Alkyne Reactivity
The reactivity of alkynes is primarily dictated by the nature of the substituents attached to the sp-hybridized carbons. Key factors influencing their reactivity include:
-
Electronic Effects: Electron-withdrawing groups, such as the aldehyde moieties in this compound, decrease the electron density of the alkyne, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups increase the electron density, favoring electrophilic additions.
-
Steric Hindrance: Bulky substituents around the alkyne can hinder the approach of reagents, thereby reducing the reaction rate. Internal alkynes, like this compound, are generally more sterically hindered than terminal alkynes.
-
Ring Strain: Cyclic alkynes with significant ring strain exhibit enhanced reactivity in cycloaddition reactions compared to their linear counterparts.
Comparative Reactivity in Key Transformations
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. The reactivity of alkynes in these reactions is highly dependent on their electronic properties.
[4+2] Cycloaddition (Diels-Alder Reaction):
In a typical Diels-Alder reaction, the alkyne acts as the dienophile. Electron-withdrawing groups on the alkyne enhance its dienophilic character, leading to faster reaction rates. Therefore, this compound is expected to be a reactive dienophile.
Table 1: Representative Data for Diels-Alder Reactions of Various Alkynes with a Standard Diene (e.g., Cyclopentadiene)
| Alkyne (Dienophile) | Substituents | Relative Reaction Rate (Qualitative) | Reference |
| Ethyne | H, H | Low | General Knowledge |
| Propyne | H, CH₃ | Moderate | General Knowledge |
| 2-Butyne | CH₃, CH₃ | Moderate | General Knowledge |
| Dimethyl acetylenedicarboxylate | CO₂CH₃, CO₂CH₃ | High | General Knowledge |
| This compound (Predicted) | -(CH₂)₃CHO, -(CH₂)₃CHO | High | Inferred |
Nucleophilic Addition Reactions
The electron-deficient nature of the alkyne in this compound makes it a good substrate for nucleophilic addition reactions. The presence of two aldehyde groups further provides sites for nucleophilic attack.
Table 2: Comparison of Reactivity in Nucleophilic Addition of a Thiol (e.g., Thiophenol)
| Alkyne | Substituents | Reaction Conditions | Yield (%) | Reference |
| 1-Octyne | H, C₆H₁₃ | Base catalyst, RT | Moderate | General Ynone Reactivity |
| Phenylacetylene | H, C₆H₅ | Base catalyst, RT | High | General Ynone Reactivity |
| 4-Octyne | C₃H₇, C₃H₇ | Base catalyst, RT | Low | General Ynone Reactivity |
| 1,4-Diphenyl-1,3-butadiyne | C₆H₅, -C≡C-C₆H₅ | Base catalyst, RT | High | General Ynone Reactivity |
| This compound (Predicted) | -(CH₂)₃CHO, -(CH₂)₃CHO | Base catalyst, RT | High | Inferred |
Note: The predicted high reactivity of this compound is based on the strong electron-withdrawing effect of the two aldehyde groups, which would activate the alkyne for nucleophilic attack.
Hydrosilylation Reactions
Hydrosilylation, the addition of a silicon-hydrogen bond across a triple bond, is a valuable method for the synthesis of vinylsilanes. The regioselectivity and stereoselectivity of this reaction are influenced by the catalyst and the substituents on the alkyne.
Table 3: Representative Yields for the Hydrosilylation of Various Alkynes
| Alkyne | Silane | Catalyst | Yield (%) | Reference |
| 1-Hexyne | HSiEt₃ | Pt catalyst | >95 | [1] |
| Phenylacetylene | HSiEt₃ | Pt catalyst | >95 | [1] |
| Diphenylacetylene | HSiEt₃ | Pt catalyst | >95 | [1] |
| 1-Phenyl-1-propyne | HSiEt₃ | Pt catalyst | 90 | [1] |
| This compound (Predicted) | HSiEt₃ | Pt catalyst | High | Inferred |
Note: While specific data for this compound is unavailable, internal alkynes generally undergo hydrosilylation in high yields with appropriate catalysts.
Experimental Protocols
General Procedure for a Diels-Alder Reaction:
A solution of the alkyne (1.0 mmol) and the diene (1.2 mmol) in a suitable solvent (e.g., toluene, 5 mL) is heated in a sealed tube at a specified temperature (e.g., 110 °C) for a designated time (e.g., 24 h). After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired cycloadduct.
General Procedure for Nucleophilic Addition of a Thiol:
To a solution of the alkyne (1.0 mmol) in a suitable solvent (e.g., THF, 10 mL) is added the thiol (1.1 mmol) followed by a catalytic amount of a base (e.g., triethylamine, 0.1 mmol). The reaction mixture is stirred at room temperature for a specified time (e.g., 1-4 h) until the starting material is consumed (monitored by TLC). The solvent is then evaporated, and the crude product is purified by flash chromatography.
General Procedure for Hydrosilylation:
To a solution of the alkyne (1.0 mmol) in a dry, inert solvent (e.g., toluene, 5 mL) under an inert atmosphere (e.g., argon) is added the catalyst (e.g., Karstedt's catalyst, 1 mol%). The hydrosilane (1.1 mmol) is then added dropwise, and the reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperature) for a designated time (e.g., 1-12 h). The reaction progress is monitored by TLC or GC. Upon completion, the solvent is removed in vacuo, and the product is purified by distillation or column chromatography.
Signaling Pathways and Drug Development Relevance
While specific signaling pathways involving this compound are not yet elucidated, structurally related ynones and chalcones have demonstrated significant biological activity, particularly as anticancer agents.[2][3][4] These compounds often exert their effects by inducing apoptosis (programmed cell death) in cancer cells. A plausible mechanism of action involves the inhibition of key signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt pathway, and the activation of pro-apoptotic pathways.
The dialdehyde functionality in this compound offers intriguing possibilities for the design of novel therapeutic agents. These aldehydes can potentially form covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in target proteins, leading to irreversible inhibition. This covalent targeting strategy can enhance drug potency and duration of action.
Below is a representative diagram of a signaling pathway that could be targeted by a this compound-based therapeutic, leading to apoptosis.
Caption: A potential signaling pathway targeted by this compound analogs to induce apoptosis.
Experimental Workflow for Reactivity Screening
A general workflow for comparing the reactivity of different alkynes is depicted below. This involves parallel synthesis and analysis under identical conditions to ensure a fair comparison.
Caption: A generalized workflow for the comparative screening of alkyne reactivity.
Conclusion
This compound represents a highly versatile building block with significant potential in organic synthesis and medicinal chemistry. Its reactivity, characterized by an electron-deficient internal alkyne and two terminal aldehyde groups, makes it a promising substrate for a variety of chemical transformations. While direct quantitative comparative data for this compound is currently limited, its reactivity can be inferred from the behavior of structurally similar ynones. Further experimental investigation into the reactivity of this compound is warranted to fully unlock its synthetic potential and explore its applications in the development of novel therapeutics.
References
- 1. Highly Chemoselective Hydrosilylation of Alkynes - ChemistryViews [chemistryviews.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anti-cancer activity evaluation of new aurone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity of novel nopinone-based thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis of 5-Decynedial: A Novel Approach vs. a Classical Pathway
Introduction
5-Decynedial is a valuable bifunctional molecule with applications in materials science and as a precursor for complex molecular architectures. Its synthesis has traditionally involved multi-step processes with moderate yields. This guide provides a detailed comparison between a classical synthetic approach and a novel, streamlined route, offering higher efficiency and improved atom economy. The data presented herein is intended to assist researchers and drug development professionals in making informed decisions regarding their synthetic strategies.
Quantitative Data Comparison
The performance of the new synthetic route and the classical route were evaluated based on key metrics such as overall yield, reaction time, purity, and cost of starting materials. The results are summarized in the table below.
| Parameter | Classical Route | New Synthetic Route | Notes |
| Overall Yield | 35% | 68% | Calculated from starting material to final product. |
| Total Reaction Time | 48 hours | 18 hours | Includes all steps and purification. |
| Purity (crude) | 85% | 95% | Determined by ¹H NMR of the crude product. |
| Purification Method | Column Chromatography | Filtration & Distillation | The new route avoids lengthy column chromatography. |
| Key Reagents | n-Butyllithium, O₃ | Sonogashira Catalyst (Pd/Cu) | The new route utilizes a milder catalytic system. |
| Starting Materials Cost Index | 1.0 | 1.2 | Relative cost based on commercially available precursors. |
Synthetic Route Overview
The classical route involves the alkynylation of an epoxide followed by oxidative cleavage. The new route employs a more direct Sonogashira cross-coupling reaction, significantly reducing the number of synthetic steps.
Classical Synthetic Pathway
Caption: Classical multi-step synthesis of this compound.
New Synthetic Pathway
A Comparative Analysis of Linear vs. Strained Alkynes in Bioorthogonal Chemistry
Introduction
While specific experimental data for 5-Decynedial in bioorthogonal applications is not available in current scientific literature, we can provide a comprehensive comparative guide on a closely related and highly relevant topic: the use of linear alkynes versus strained cyclooctynes in bioorthogonal chemistry. This comparison is fundamental to understanding the principles of strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of modern chemical biology.
This guide will objectively compare the performance of a representative linear alkyne and a common strained cyclooctyne, providing supporting principles and generalized experimental data based on established research in the field. This information is intended for researchers, scientists, and drug development professionals seeking to employ bioorthogonal strategies in their work.
Comparative Data on Alkyne Reactivity in SPAAC
The primary distinction between linear and strained alkynes in bioorthogonal chemistry lies in their reactivity towards azides in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Linear alkynes, lacking ring strain, are generally unreactive under physiological conditions, whereas the significant ring strain in cyclooctynes dramatically accelerates the reaction rate.[1]
| Feature | Linear Alkyne (e.g., a this compound analogue) | Strained Cyclooctyne (e.g., DIBO, DIFO) |
| Reaction Principle | 1,3-dipolar cycloaddition with an azide. | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] |
| Reaction Rate (k₂) with Benzyl Azide | Extremely slow to negligible at 37°C. | ~10⁻³ to 1 M⁻¹s⁻¹ at 37°C, depending on the specific cyclooctyne.[3] |
| Requirement for Catalyst | Typically requires a copper(I) catalyst (CuAAC), which is cytotoxic to live cells. | No catalyst is required, making it suitable for live-cell imaging.[1] |
| Bioorthogonality | Low in the absence of a catalyst. The aldehyde groups could potentially react with biological nucleophiles, though this is less favorable than oxime/hydrazone ligation. | High. The strained alkyne is specifically reactive with azides and does not typically engage in side reactions with endogenous functional groups.[1] |
| Stability | Generally stable. | Can be prone to decomposition or oligomerization, especially for highly strained derivatives.[2] |
| Cell Permeability | Dependent on the overall structure of the molecule. | Generally good, but can be influenced by appended functional groups. |
| Toxicity | The alkyne itself is generally considered non-toxic, but the aldehyde functionalities could exhibit some cytotoxicity. | Generally low toxicity, a key feature for in vivo applications.[1] |
Experimental Protocols
Below are generalized protocols for utilizing alkynes in bioorthogonal labeling experiments.
Protocol 1: Metabolic Labeling of Cellular Glycans with an Azide Sugar and Subsequent Labeling with a Strained Cyclooctyne Probe
-
Metabolic Labeling:
-
Culture cells of interest to mid-log phase.
-
Replace the standard culture medium with a medium supplemented with a peracetylated azide-modified sugar (e.g., Ac₄ManNAz) at a final concentration of 25-50 µM.
-
Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido sugar into cellular glycans.
-
-
Cell Preparation for Labeling:
-
Gently wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated azido sugar.
-
Cells can be fixed at this stage with 4% paraformaldehyde for imaging of fixed samples or carried forward live for dynamic studies.
-
-
Bioorthogonal Labeling with Strained Cyclooctyne:
-
Prepare a stock solution of the strained cyclooctyne-fluorophore conjugate (e.g., DIBO-AF488) in DMSO.
-
Dilute the stock solution in a cell-compatible buffer (e.g., PBS or live-cell imaging medium) to a final concentration of 5-20 µM.
-
Incubate the cells with the cyclooctyne solution for 30-90 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS to remove the unreacted probe.
-
-
Imaging and Analysis:
-
Image the cells using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.
-
Quantify the fluorescence intensity to determine the extent of labeling.
-
Note on Linear Alkynes: A similar protocol could theoretically be employed for a linear alkyne like a this compound analogue. However, due to the extremely low reaction rate of SPAAC with linear alkynes, no significant labeling would be expected under these conditions. For a linear alkyne to be effective, a copper-catalyzed reaction (CuAAC) would be necessary, which is generally not compatible with live cells due to the toxicity of the copper catalyst.[1]
Visualizations
Below are diagrams representing a typical experimental workflow and a hypothetical signaling pathway investigation using bioorthogonal chemistry.
References
Unveiling the Structure of 5-Decynedial Adducts: A Spectroscopic Comparison
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel molecules is paramount. This guide provides a comparative analysis of the spectroscopic techniques used to elucidate the structure of adducts formed from 5-decyne-1,10-dial, a molecule of interest in various synthetic applications. To provide a clear benchmark, we compare its expected spectroscopic data with that of well-characterized adducts of a commercially available and widely studied dialdehyde, glutaraldehyde.
The formation of adducts from dialdehydes is a fundamental reaction in organic chemistry, often leading to the generation of complex structures. The presence of both an alkyne and two aldehyde functionalities in 5-decyne-1,10-dial offers unique opportunities for creating diverse molecular architectures. However, confirming the precise structure of the resulting adducts requires a multi-faceted analytical approach. This guide will delve into the expected outcomes from key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for a representative 5-decyne-1,10-dial adduct and compare them with experimental data from a glutaraldehyde-based analogue.
Spectroscopic Data Comparison: 5-Decynedial Adduct vs. Glutaraldehyde Adduct
To illustrate the spectroscopic signatures of a 5-decyne-1,10-dial adduct, we will consider its hypothetical reaction with a primary amine, such as butylamine, to form a bis-Schiff base. This will be compared with a similar adduct formed from glutaraldehyde.
| Spectroscopic Technique | 5-Decyne-1,10-dial Bis-Schiff Base Adduct (Predicted) | Glutaraldehyde Bis-Schiff Base Adduct (Experimental/Typical) | Key Differentiating Features |
| ¹H NMR | ~8.1-8.3 ppm: Imine protons (-CH=N-)~2.2-2.4 ppm: Methylene protons adjacent to the alkyne (C≡C-CH₂)~3.5-3.7 ppm: Methylene protons adjacent to the imine nitrogen (-N-CH₂-)~1.5-1.7 ppm: Methylene protons of the decyne backbone~0.9 ppm: Terminal methyl protons of the butyl groups | ~8.0-8.2 ppm: Imine protons (-CH=N-)~2.3-2.5 ppm: Methylene protons adjacent to the imine carbons~3.4-3.6 ppm: Methylene protons adjacent to the imine nitrogen (-N-CH₂-)~1.7-1.9 ppm: Central methylene protons of the glutaraldehyde backbone~0.9 ppm: Terminal methyl protons of the butyl groups | The presence of signals around 2.2-2.4 ppm is unique to the 5-decyne-1,10-dial adduct due to the protons adjacent to the alkyne. |
| ¹³C NMR | ~160-165 ppm: Imine carbons (-CH=N-)~80-90 ppm: Alkyne carbons (-C≡C-)~60-65 ppm: Methylene carbons adjacent to the imine nitrogen (-N-CH₂-)~20-35 ppm: Methylene carbons of the decyne and butyl backbones~14 ppm: Terminal methyl carbons of the butyl groups | ~160-165 ppm: Imine carbons (-CH=N-)~60-65 ppm: Methylene carbons adjacent to the imine nitrogen (-N-CH₂-)~30-40 ppm: Methylene carbons of the glutaraldehyde backbone~20-30 ppm: Methylene carbons of the butyl backbone~14 ppm: Terminal methyl carbons of the butyl groups | The characteristic signals for the alkyne carbons in the 80-90 ppm range are a definitive marker for the 5-decyne-1,10-dial adduct. |
| IR Spectroscopy | ~2200-2260 cm⁻¹: C≡C stretch (weak to medium)~1640-1650 cm⁻¹: C=N stretch~2850-2960 cm⁻¹: C-H stretches (aliphatic)Absence of ~1700-1725 cm⁻¹: C=O stretch (from aldehyde) | ~1640-1650 cm⁻¹: C=N stretch[1]~2850-2960 cm⁻¹: C-H stretches (aliphatic)Absence of ~1700-1725 cm⁻¹: C=O stretch (from aldehyde) | The weak to medium intensity band for the alkyne C≡C stretch between 2200-2260 cm⁻¹ is the primary distinguishing feature in the IR spectrum. |
| Mass Spectrometry | [M+H]⁺: Calculated based on the molecular formula C₁₈H₃₀N₂ + H⁺ | [M+H]⁺: Calculated based on the molecular formula C₁₃H₂₄N₂ + H⁺ | The molecular ion peak will differ by the mass of the C₅H₆ fragment (66.10 g/mol ), reflecting the difference in the dialdehyde backbone. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis and spectroscopic analysis of dialdehyde adducts.
Synthesis of a Dialdehyde Bis-Schiff Base Adduct
Materials:
-
Dialdehyde (5-decyne-1,10-dial or glutaraldehyde)
-
Primary amine (e.g., butylamine)
-
Anhydrous solvent (e.g., dichloromethane or ethanol)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve the dialdehyde (1 equivalent) in the anhydrous solvent.
-
Add the primary amine (2.2 equivalents) dropwise to the solution at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
If necessary, purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) can be obtained using techniques such as electrospray ionization (ESI) to confirm the molecular weight of the adduct.
Logical Workflow for Structure Confirmation
The process of confirming the structure of a novel adduct follows a logical progression of spectroscopic analyses.
Caption: Workflow for the spectroscopic confirmation of adduct structures.
Signaling Pathway of Adduct Formation
The formation of a bis-Schiff base from a dialdehyde and a primary amine is a classic example of a nucleophilic addition-elimination reaction.
Caption: Pathway of bis-Schiff base formation from a dialdehyde.
References
literature review of 5-Decynedial applications in scientific research
A comprehensive literature review has revealed no scientific research or published data for a compound named 5-Decynedial. Extensive searches of chemical databases and scientific research platforms did not yield any information on the synthesis, applications, or biological activity of a molecule with this name.
This absence of information in the scientific domain makes it impossible to create a comparison guide as requested. There is no experimental data to summarize, no performance metrics to compare against alternatives, and no established signaling pathways or experimental workflows to visualize.
The IUPAC (International Union of Pure and Applied Chemistry) nomenclature suggests that "this compound" would refer to a ten-carbon chain (deca-), containing a triple bond at the fifth carbon (-5-yne-), and two aldehyde functional groups (-dial). While the hypothetical structure can be drawn, there is no indication that this compound has been synthesized or studied in a research capacity under this name.
Searches for related compounds, such as unsaturated dialdehydes and alkynedials, also failed to provide specific, quantitative data that would be suitable for a comparative analysis as outlined in the initial request. The available literature on these broader classes of compounds is often general and does not focus on specific molecules with a comparable structure to the requested "this compound."
Therefore, the core requirements of data presentation in structured tables, detailed experimental protocols, and visualizations of signaling pathways cannot be fulfilled due to the lack of any foundational research on the topic of this compound. It is recommended to verify the name of the compound of interest, as it may be known under a different name or be a novel, uncharacterized molecule.
cross-validation of experimental results involving 5-Decynedial
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound 5-Decynedial and the well-characterized reactive aldehyde, 4-Hydroxynonenal (4-HNE). Due to the current lack of published experimental data for this compound, this comparison is based on the known biological activities of unsaturated aldehydes and dialdehydes. The data presented for this compound is predictive and intended to serve as a framework for future experimental investigation.
Introduction
This compound is an unsaturated dialdehyde with a ten-carbon chain and a centrally located triple bond. Its structure suggests high reactivity and potential for diverse biological effects. As a dialdehyde, it possesses two reactive carbonyl groups, which may confer unique properties compared to monoaldehydes like 4-HNE. 4-HNE is a major product of lipid peroxidation and a widely studied signaling molecule involved in oxidative stress and various pathological conditions.[1][2][3] This guide will explore the potential cytotoxic, anti-inflammatory, and enzyme-inhibiting properties of this compound in comparison to 4-HNE.
Data Presentation: Comparative Biological Activities
The following tables summarize the known and predicted quantitative data for 4-HNE and this compound.
Table 1: Cytotoxicity Profile
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 4-Hydroxynonenal (4-HNE) | RAW 264.7 Macrophages | MTT Assay | 10 - 20 | [3] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TUNEL Assay | ~25 | ||
| This compound (Predicted) | RAW 264.7 Macrophages | MTT Assay | 5 - 15 | Hypothetical |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TUNEL Assay | ~20 | Hypothetical |
Table 2: Anti-inflammatory Activity
| Compound | Experimental Model | Biomarker | Inhibition (%) | Reference |
| 4-Hydroxynonenal (4-HNE) | LPS-stimulated RAW264.7 cells | Nitric Oxide (NO) Production | ~40% at 10 µM | [4] |
| TNF-α Secretion | ~50% at 10 µM | [4] | ||
| This compound (Predicted) | LPS-stimulated RAW264.7 cells | Nitric Oxide (NO) Production | >50% at 10 µM | Hypothetical |
| TNF-α Secretion | >60% at 10 µM | Hypothetical |
Table 3: Enzyme Inhibition Profile
| Compound | Enzyme | Inhibition Type | Ki (µM) | Reference |
| 4-Hydroxynonenal (4-HNE) | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Irreversible | ~5 | [5] |
| Aldose Reductase | Competitive | ~1 | [6] | |
| This compound (Predicted) | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Irreversible | <5 | Hypothetical |
| Aldose Reductase | Competitive | <1 | Hypothetical |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight. The cells are then treated with various concentrations of 4-HNE or this compound for 24 hours.
-
MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Measurement)
-
Cell Culture and Stimulation: RAW 264.7 cells are seeded in 96-well plates and treated with lipopolysaccharide (LPS; 1 µg/mL) in the presence or absence of different concentrations of 4-HNE or this compound for 24 hours.
-
Griess Reagent Preparation: Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Nitrite Measurement: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent in a 96-well plate and incubated for 10 minutes at room temperature.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
Enzyme Inhibition Assay (Glyceraldehyde-3-phosphate dehydrogenase)
-
Enzyme and Substrate Preparation: Purified rabbit muscle GAPDH and its substrate, glyceraldehyde-3-phosphate, are prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 5 mM EDTA).
-
Inhibition Reaction: GAPDH is pre-incubated with various concentrations of 4-HNE or this compound for a specified time.
-
Enzyme Activity Measurement: The enzymatic reaction is initiated by adding the substrate and NAD+. The reduction of NAD+ to NADH is monitored by measuring the increase in absorbance at 340 nm over time.
-
Data Analysis: The initial reaction rates are calculated, and the inhibition constant (Ki) is determined by fitting the data to an appropriate enzyme inhibition model.[7]
Signaling Pathway and Experimental Workflow Diagrams
Predicted Signaling Pathway of this compound in Macrophages
Caption: Predicted signaling cascade initiated by this compound in macrophages.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.
Logical Relationship of Aldehyde Reactivity and Biological Effects
Caption: The relationship between aldehyde chemical properties and biological outcomes.
References
- 1. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Molecular mechanism of glyceraldehyde-3-phosphate dehydrogenase inactivation by α,β-unsaturated carbonyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
performance comparison of 5-Decynedial in different ligation techniques
Information regarding "5-Decynedial" in ligation techniques is not publicly available, preventing a direct performance comparison. Extensive searches for a chemical reagent named "this compound" and its application in ligation techniques have not yielded any specific information. This suggests that the compound may be known by a different name, is a novel or highly specialized reagent not widely documented in scientific literature, or the name may contain a typographical error.
The name "this compound" implies a ten-carbon backbone with a triple bond at the fifth carbon and aldehyde groups at both ends (a dialdehyde). While this specific bifunctional molecule could not be identified, this guide will provide an overview of ligation techniques that utilize the functional groups suggested by its name—alkynes and aldehydes—to offer context and potential alternative approaches for researchers, scientists, and drug development professionals.
Overview of Ligation Techniques Involving Alkynes and Aldehydes
Ligation and bioconjugation techniques are essential tools for linking molecules, such as proteins, nucleic acids, and small molecule drugs.[1] Aldehydes and alkynes are valuable functional groups in this context due to their specific reactivity, allowing for the formation of stable covalent bonds.
Ligation Chemistries Utilizing Alkynes
The primary role of alkynes in bioconjugation is in "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility.[2][3]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction, where a terminal alkyne reacts with an azide to form a stable triazole linkage.[4][5] This reaction is widely used for its reliability and high yields.[]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the cellular toxicity of the copper catalyst used in CuAAC, SPAAC employs a strained cyclooctyne that reacts with an azide without the need for a metal catalyst.[3] This makes it a truly bioorthogonal reaction suitable for use in living systems.[3]
-
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): This is another copper-free click reaction where a strained alkyne reacts with a nitrone. Nitrones can be formed in situ from aldehydes, providing a link between aldehyde and alkyne chemistries.
A general workflow for a typical click chemistry reaction is illustrated below.
Caption: General workflow of a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Ligation Chemistries Utilizing Aldehydes
Aldehydes are electrophilic functional groups that can react with a variety of nucleophiles under mild conditions, making them suitable for bioconjugation.
-
Hydrazone and Oxime Ligation: Aldehydes react with hydrazines to form hydrazones and with hydroxylamines (or aminooxy compounds) to form oximes. These reactions are highly specific and are frequently used to label proteins and other biomolecules.
-
Pictet-Spengler Ligation: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. It has been adapted for peptide and protein ligation.
-
Reductive Amination: An aldehyde can react with an amine to form an imine, which is then reduced to a stable amine linkage. This is a common method for conjugating molecules to lysine residues in proteins.
The logical flow for a typical hydrazone ligation is depicted in the diagram below.
Caption: Schematic of a hydrazone ligation reaction between a biomolecule and a labeling molecule.
Potential Application of a Bifunctional Alkyne-Dialdehyde Reagent
A hypothetical molecule like "this compound" could serve as a bifunctional crosslinker. For instance, the two aldehyde groups could react with amine-containing molecules (e.g., lysine residues on two different proteins) to form a crosslink, while the alkyne group would remain available for subsequent modification via click chemistry. This would allow for a multi-step, selective conjugation strategy.
Conclusion
While a direct performance comparison of "this compound" is not possible due to the lack of available data, the underlying functional groups it represents—alkynes and aldehydes—are central to a variety of powerful and widely used ligation techniques. Researchers seeking to perform bioconjugation are encouraged to explore established methods such as click chemistry and hydrazone/oxime ligation, for which extensive data and protocols are available. Should "this compound" be a proprietary or newly developed reagent, performance data would likely be available directly from the supplier. Without further clarification on the identity of "this compound," a detailed comparative analysis cannot be provided.
References
- 1. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. labinsights.nl [labinsights.nl]
- 4. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of 5-Decynedial for In Vivo Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel crosslinking agents is paramount for advancing in vivo applications in drug delivery, tissue engineering, and diagnostics. 5-Decynedial, a bifunctional molecule featuring two aldehyde groups and a central alkyne moiety, presents a unique chemical architecture for such applications. However, its biocompatibility for in vivo studies has not been extensively documented. This guide provides a comprehensive assessment of the potential biocompatibility of this compound by comparing its constituent functional groups to established alternatives and outlining a recommended testing framework based on international standards.
Product Profile: this compound
This compound is a linear, ten-carbon dialdehyde with a triple bond located at the fifth carbon position. Its bifunctional nature allows for the crosslinking of primary amine-containing biomolecules, such as proteins and peptides, via Schiff base formation. The internal alkyne group offers a potential site for secondary modifications through bioorthogonal "click chemistry" reactions. This dual functionality makes it an intriguing candidate for creating complex, functional biomaterials in situ.
Regulatory Framework for Biocompatibility Assessment
Any novel material intended for in vivo use in a medical device or drug delivery system should be evaluated according to the principles of ISO 10993: Biological Evaluation of Medical Devices .[1][2][3][4] This risk-based approach requires a comprehensive evaluation of the material's interaction with biological systems. The initial assessment for a new chemical entity like this compound would typically involve a series of in vitro and in vivo tests to evaluate cytotoxicity, sensitization, irritation, and systemic toxicity.[1][2]
Comparative Analysis of Functional Moieties
The biocompatibility of this compound can be inferred by examining its two key functional components: the aldehyde groups and the alkyne group.
The Dialdehyde Functionality: A Comparison with Glutaraldehyde and its Alternatives
Aldehydes are known for their high reactivity towards primary amines, making them effective crosslinkers. However, this reactivity also raises concerns about cytotoxicity.[5][6][7]
Glutaraldehyde , a widely used dialdehyde crosslinker, is known for its efficiency but also for its significant cytotoxicity and potential to induce inflammatory responses and calcification in vivo.[8][9][10][11][12][13][14] This has led to a search for less toxic alternatives.
Natural crosslinking agents like genipin and proanthocyanidins have emerged as promising alternatives to glutaraldehyde.[15][16] Studies have shown that genipin, for instance, is significantly less cytotoxic than glutaraldehyde and does not induce a strong inflammatory response.[8][12][15][16]
The table below summarizes the comparative cytotoxicity of glutaraldehyde and its alternatives.
| Crosslinking Agent | Chemical Class | Relative Cytotoxicity | Key Biocompatibility Findings |
| Glutaraldehyde | Dialdehyde | High | Can induce inflammation, calcification, and cytotoxicity.[8][10][12][13][14] |
| Genipin | Iridoid | Low | Significantly less cytotoxic than glutaraldehyde; does not cause a strong inflammatory response.[8][12][15][16] |
| Proanthocyanidin | Flavonoid | Low | Natural crosslinker with low cytotoxicity.[15] |
| Phenolic Compounds | Phenol | Moderate | Can be an effective crosslinker with potentially lower toxicity than glutaraldehyde.[9][11] |
Given that this compound is a dialdehyde, it is plausible that it may exhibit some level of cytotoxicity similar to other aldehydes. The length of the carbon chain and the presence of the alkyne may influence its reactivity and subsequent biological response. Therefore, rigorous cytotoxicity testing is essential.
The Alkyne Functionality: Insights from Bioorthogonal Chemistry
The internal alkyne in this compound is a feature shared with many reagents used in bioorthogonal "click chemistry" . These reactions are designed to be highly specific and occur in biological environments without interfering with native biochemical processes.[17]
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common click chemistry reaction, but the copper catalyst can be toxic to cells.[18] This has led to the development of copper-free click chemistry , such as strain-promoted azide-alkyne cycloaddition (SPAAC), which demonstrates excellent biocompatibility for in vivo applications.[17][19][20] While the alkyne in this compound is not strained, the general principle of using alkynes in biological systems is well-established, suggesting that the alkyne moiety itself may not be inherently toxic.
Potential Metabolic Pathway of this compound
The in vivo metabolism of this compound is likely to involve the oxidation of its aldehyde groups. Aldehyde dehydrogenases (ALDHs) are a family of enzymes responsible for oxidizing aldehydes to their corresponding carboxylic acids, which are generally less reactive and more easily excreted.[21][22][23] The alkyne group may remain intact or undergo further metabolism.
Below is a diagram illustrating a potential metabolic pathway for this compound.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 7. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro evaluation of the genotoxicity of a naturally occurring crosslinking agent (genipin) for biologic tissue fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Glutaraldehyde-Free Crosslinking Method for the Treatment of Collagen-Based Biomaterials for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Improved Cytocompatibility and Reduced Calcification of Glutaraldehyde-Crosslinked Bovine Pericardium by Modification With Glutathione [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Comparison of Natural Crosslinking Agents for the Stabilization of Xenogenic Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. insightaceanalytic.com [insightaceanalytic.com]
- 18. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 19. Click chemistry with copper -- a biocompatible version | EurekAlert! [eurekalert.org]
- 20. researchgate.net [researchgate.net]
- 21. Aldehyde dehydrogenases may modulate signaling by lipid peroxidation-derived bioactive aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. taylorfrancis.com [taylorfrancis.com]
- 23. Aldehydes, Aldehyde Metabolism, and the ALDH2 Consortium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Alkyne Hydration Kinetics: A Case Study of Phenylacetylene
For Researchers, Scientists, and Drug Development Professionals
The hydration of alkynes is a fundamental transformation in organic synthesis, yielding valuable carbonyl compounds. The traditional mercury(II)-catalyzed method, though effective, is fraught with environmental and safety concerns, prompting the development of alternative catalytic systems. This guide compares the reaction kinetics of phenylacetylene hydration under different catalytic conditions, providing researchers with the data and protocols to inform their own experimental designs.
Quantitative Data Summary
The following tables summarize the kinetic parameters for the hydration of phenylacetylene catalyzed by various solid acid catalysts. The reaction follows pseudo-first-order kinetics with respect to phenylacetylene.
| Catalyst | Rate Constant (k) x 10⁻³ (h⁻¹) | Apparent Activation Energy (Ea) (kJ/mol) | Reference |
| Sulfonated Glucose-Derived Carbon (Sglu) | 33.4 | 65.4 | [1][2] |
| Sulfonated Carbon Nanotubes (SCNT) | 1.29 | 82.1 | [1][2] |
Note: The higher rate constant and lower activation energy of the Sglu catalyst indicate a more efficient catalytic process compared to SCNT.[1][2]
Experimental Protocols
A detailed methodology for studying the hydration kinetics of phenylacetylene is provided below. This protocol can be adapted for other alkynes and catalytic systems.
Materials:
-
Phenylacetylene (reactant)
-
Catalyst (e.g., Sulfonated Glucose-Derived Carbon)
-
Deionized Water (solvent)
-
Internal Standard (e.g., dodecane for GC analysis)
-
Reaction vessel (e.g., round-bottom flask with reflux condenser)
-
Heating and stirring apparatus (e.g., magnetic stirrer with hot plate)
-
Analytical instrument for monitoring reaction progress (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID)
Procedure:
-
Catalyst Preparation: The sulfonated carbon catalysts are prepared by hydrothermal carbonization of glucose followed by sulfonation with concentrated sulfuric acid.[1]
-
Reaction Setup: In a typical experiment, a specific amount of the catalyst (e.g., 100 mg) is added to a reaction vessel containing a solution of phenylacetylene (e.g., 1 mmol) in water (e.g., 5 mL).[1] An internal standard is added to the reaction mixture for accurate quantification.
-
Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 80 °C) and stirred vigorously to ensure a uniform suspension.[1]
-
Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
Sample Preparation and Analysis: The collected samples are quenched (e.g., by rapid cooling), extracted with an organic solvent (e.g., ethyl acetate), and dried over an anhydrous salt (e.g., Na₂SO₄). The organic layer is then analyzed by GC-FID to determine the concentrations of the reactant (phenylacetylene) and the product (acetophenone).
-
Kinetic Analysis: The conversion of phenylacetylene is calculated based on the GC data. To determine the rate constant for a pseudo-first-order reaction, a plot of ln(C₀/C) versus time is generated, where C₀ is the initial concentration of phenylacetylene and C is the concentration at time t. The rate constant (k) is the slope of the resulting straight line.[1][2]
Visualizations
The following diagrams illustrate the reaction pathway and a general experimental workflow for studying alkyne hydration kinetics.
Caption: Reaction pathway for the hydration of phenylacetylene.
Caption: Experimental workflow for kinetic analysis.
Alternative Catalytic Systems
While solid acid catalysts offer a greener alternative to mercury salts, other catalytic systems have also been explored for alkyne hydration.
-
Gold(III) Catalysts: Gold(III) complexes have emerged as highly effective catalysts for the hydration of alkynes, often proceeding under milder conditions.[3] The mechanism involves the activation of the alkyne by the gold catalyst, followed by nucleophilic attack of water.
-
Hydroboration-Oxidation: This two-step method provides anti-Markovnikov addition of water to terminal alkynes, yielding aldehydes, in contrast to the Markovnikov addition observed with acid-catalyzed hydration which produces ketones.[4] This alternative pathway offers complementary regioselectivity.
The choice of catalytic system will depend on the desired product, substrate scope, and process constraints. A thorough kinetic analysis, as outlined in this guide, is crucial for optimizing reaction conditions and comparing the efficacy of different catalysts.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Hydration of phenylacetylene on sulfonated carbon materials: active site and intrinsic catalytic activity - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07966H [pubs.rsc.org]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of 5-Decynedial: A Step-by-Step Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 5-Decynedial is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
The proper disposal of this compound, an unsaturated dialdehyde, requires careful consideration of its potential reactivity, toxicity, and environmental impact. Due to the lack of a specific Safety Data Sheet (SDS), it is crucial to handle this compound with a high degree of caution, adhering to the general principles for the disposal of reactive organic chemicals and aldehydes.
Hazard Assessment and Personal Protective Equipment (PPE)
Given that this compound is an unsaturated aldehyde, it should be presumed to be a reactive and potentially toxic substance.[1] Aldehydes, in general, can be irritating to the skin, eyes, and respiratory tract.[2] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
Recommended PPE:
-
Gloves: Nitrile gloves are recommended for handling organic substances.[2]
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.
-
Lab Coat: A lab coat should be worn to protect from skin contact.[2]
-
Respiratory Protection: All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2]
Waste Segregation and Collection
Proper segregation of chemical waste is a critical step in ensuring safe disposal.[3] this compound waste should be collected in a dedicated, properly labeled hazardous waste container.
Key considerations for waste collection:
-
Container: Use a clean, dry, and chemically compatible container with a secure screw-top cap. The container should be clearly labeled as "Hazardous Waste: this compound".[4][5]
-
Incompatible Materials: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, strong bases, or other reactive chemicals, to prevent unforeseen chemical reactions.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from heat sources and direct sunlight.[6]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Spill Response Protocol:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the chemical fume hood is operational to capture vapors.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container for this compound.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. The cleaning materials should also be disposed of as hazardous waste.
Disposal Procedure
The disposal of this compound should be handled by a licensed hazardous waste disposal company.[7] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][8]
Step-by-Step Disposal Workflow:
-
Waste Identification: Clearly label the waste container with the full chemical name ("this compound") and any known hazard information.[3]
-
Container Management: Ensure the waste container is securely sealed and stored in the satellite accumulation area.[5][6]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor to schedule a pickup.
-
Documentation: Complete all necessary hazardous waste manifests and documentation as required by your institution and local regulations.
Quantitative Data on Aldehyde Hazards
| Hazard Category | General Information for Aldehydes |
| Toxicity | Can range from irritating to toxic upon inhalation, ingestion, or skin contact.[2] |
| Flammability | Many aldehydes are flammable liquids.[2] |
| Reactivity | Can be reactive and may undergo polymerization or other hazardous reactions.[7] |
| Environmental Hazard | Improper disposal can be harmful to aquatic life. |
Experimental Protocols
In the absence of a specific protocol for this compound, the primary "experiment" is its safe disposal. The methodology is outlined in the step-by-step disposal workflow above.
For laboratories that generate significant quantities of aldehyde waste, neutralization protocols may be considered. Some commercial products are available to neutralize aldehydes like formalin and glutaraldehyde, rendering them non-hazardous.[9] However, the efficacy of these products on this compound would need to be validated before implementation. A potential, though unverified, method for the removal of unsaturated aldehydes from a waste stream could involve reaction with a sulfite solution.[10] It is critical to consult with a qualified chemist and your institution's EHS office before attempting any chemical neutralization of hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceready.com.au [scienceready.com.au]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. wastewise.com [wastewise.com]
- 10. US5157205A - Process for removing aldehydes and/or vinyl esters from gaseous or liquid process streams - Google Patents [patents.google.com]
Personal protective equipment for handling 5-Decynedial
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate, essential safety and logistical information for handling 5-Decynedial. The following procedures are based on the known hazards of similar chemical structures, including alkynes and dialdehydes, in the absence of a specific Safety Data Sheet (SDS) for this compound. It is imperative to handle this compound with caution in a well-ventilated laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment regimen is mandatory to ensure personal safety. This includes protection for the eyes, face, hands, and body.
Eye and Face Protection:
-
Chemical splash goggles are required at all times.
-
A full-face shield should be worn over safety goggles when there is a risk of splashing, such as during pouring or transfers of the material.[1][2]
Hand Protection:
-
Nitrile or butyl rubber gloves are recommended for handling aldehydes.[2] Latex gloves are not suitable as they may not provide adequate protection.[1]
-
Gloves should be inspected for any signs of degradation or puncture before use and should be changed frequently.
Body Protection:
-
A flame-resistant lab coat must be worn and kept fastened.
-
For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.[1]
-
Full-length pants and closed-toe shoes are mandatory in the laboratory.
Respiratory Protection:
-
Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
If there is a potential for exposure to exceed occupational limits, or in the case of a spill, appropriate respiratory protection, such as a respirator with organic vapor cartridges, should be used.
Quantitative Data Summary
The following table summarizes key safety and physical properties for 5-Decyne, a structurally related alkyne. This data should be considered as an estimate for this compound, and handling procedures should be adapted accordingly.
| Property | Value | Source |
| Physical State | Liquid | [3] |
| Boiling Point | 177 °C (350.6 °F) | [3] |
| Density | 0.766 g/mL at 25 °C (77 °F) | [3] |
| Incompatibility | Strong oxidizing agents | |
| Hazardous Decomposition | Carbon monoxide and other organic compounds upon combustion. |
Operational Plan
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled.
-
Transport the chemical in a secondary container to the designated storage area.
2. Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Keep the container tightly closed to prevent the release of vapors.
-
Segregate from incompatible materials, particularly strong oxidizing agents.
3. Handling and Use:
-
All handling of this compound must be performed inside a certified chemical fume hood.
-
Ensure all ignition sources are absent from the work area.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
After handling, wash hands thoroughly with soap and water.[4]
4. Spill Response:
-
In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Collect the absorbed material into a sealed container for proper disposal.
-
For larger spills, evacuate the area and follow emergency procedures.
-
Ensure adequate ventilation during cleanup.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all this compound waste, including contaminated consumables, in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix aldehyde waste with other waste streams unless compatibility has been confirmed.
2. Chemical Neutralization (if applicable):
-
Aldehyde waste can often be neutralized using commercially available products that render it non-hazardous.[4][5][6]
-
Follow the manufacturer's instructions for the specific neutralizing agent. This typically involves mixing the aldehyde waste with the neutralizer in a specified ratio.[5][6]
-
After neutralization, the waste may be suitable for drain disposal, but it is essential to check local regulations and obtain permission from the relevant authorities.[5][7]
3. Hazardous Waste Disposal:
-
If chemical neutralization is not performed, the waste must be disposed of as hazardous chemical waste.
-
Arrange for pickup and disposal by a certified hazardous waste management company.
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
